E7046
Description
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
E7046; E-7046; E 7046.; unknown |
Origin of Product |
United States |
Foundational & Exploratory
E7046: A Deep Dive into its Mechanism of Action within the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key driver of this immunosuppression is the prostaglandin E2 (PGE2), which exerts its effects through various receptors, most notably the E-type prostanoid receptor 4 (EP4). E7046, a potent and selective small-molecule antagonist of the EP4 receptor, has emerged as a promising immunomodulatory agent with the potential to reprogram the TME and unleash an effective anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on the cellular and molecular landscape of the TME.
Core Mechanism of Action: EP4 Antagonism
This compound is an orally bioavailable antagonist of the PGE2 receptor type 4 (EP4), demonstrating high selectivity.[1][2] Its primary mechanism of action is the competitive inhibition of PGE2 binding to EP4, thereby blocking the downstream signaling pathways that contribute to an immunosuppressive TME.[1][2]
Physicochemical Properties of this compound
| Property | Value |
| IC50 | 13.5 nM |
| Ki | 23.14 nM |
Table 1: In vitro binding affinity of this compound for the EP4 receptor.
Reprogramming the Myeloid Compartment
A cornerstone of this compound's immunomodulatory activity lies in its ability to reverse the PGE2-driven differentiation of myeloid cells into immunosuppressive phenotypes.
Impact on Myeloid Cell Differentiation in vitro
PGE2 is known to skew the differentiation of monocytes towards M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are characterized by their poor antigen presentation capacity and their ability to suppress T-cell function. This compound effectively counteracts this process. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that this compound promotes the differentiation of monocytes into immunogenic M1-like macrophages and dendritic cells (DCs).[3]
| Cell Type | Marker | Effect of PGE2 | Effect of this compound in the presence of PGE2 |
| M2-like Macrophages | CD163+, CD206+ | Increased expression | Decreased expression |
| Dendritic Cells | CD1a+ | Decreased expression | Increased expression |
| Activated Antigen Presenting Cells | CD86+ | Decreased expression | Increased expression |
Table 2: Effect of this compound on the differentiation of human monocytes in the presence of PGE2.
Signaling Pathway of this compound Action in Myeloid Cells
The binding of PGE2 to the Gαs-coupled EP4 receptor on myeloid cells leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which then initiates a signaling cascade that promotes the expression of genes associated with an immunosuppressive phenotype. This compound blocks this initial step, preventing the downstream signaling events.
Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.
Enhancing Anti-Tumor T-Cell Responses
By remodeling the myeloid compartment, this compound creates a more favorable environment for the activation and function of anti-tumor T cells.
In vivo Effects in Preclinical Models
Studies in syngeneic mouse tumor models have demonstrated that this compound treatment leads to a significant reduction in tumor growth. This anti-tumor effect is associated with a notable shift in the immune infiltrate within the TME.
| Mouse Model | Immune Cell Population | Change with this compound Treatment |
| CT26 (Colon Carcinoma) | Intratumoral MDSCs (CD11b+Gr1+) | Decrease |
| Intratumoral M2-like TAMs (CD206+) | Decrease | |
| Intratumoral CD8+ T cells | Increase | |
| Splenic MDSCs | Decrease |
Table 3: In vivo immunomodulatory effects of this compound in a CT26 mouse model.
Clinical Evidence: The NCT02540291 Phase I Study
A first-in-human Phase I clinical trial (NCT02540291) evaluated the safety, tolerability, and pharmacodynamics of this compound in patients with advanced solid tumors.
Study Design and Patient Population
The study enrolled patients with various advanced cancers and employed a dose-escalation design.
| Dose Cohort | Number of Patients |
| 125 mg QD | 6 |
| 250 mg QD | 7 |
| 500 mg QD | 10 |
| 750 mg QD | 7 |
Table 4: Dose escalation cohorts in the Phase I study of this compound.
Clinical Activity and Pharmacodynamics
While no objective responses were observed, a best response of stable disease was noted in 23% of patients.[3] Importantly, pharmacodynamic analyses of paired tumor biopsies and blood samples provided clinical evidence of this compound's mechanism of action.
| Biomarker | Change with this compound Treatment |
| Intratumoral CD3+ T cells | Significant Increase |
| Intratumoral CD8+ T cells | Significant Increase |
| Circulating CXCL10 | Increase |
| Blood Gene Expression (IDO1, EOMES, PD-L1) | Modulation |
Table 5: Key pharmacodynamic findings from the Phase I study of this compound.[4]
Experimental Protocols
In vitro Monocyte Differentiation Assay
This protocol outlines a general method for assessing the effect of this compound on the differentiation of human monocytes.
1. Isolation of PBMCs:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMC layer with PBS and resuspend in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
2. Monocyte Enrichment:
-
Plate PBMCs in a T75 flask and incubate for 2 hours at 37°C to allow for monocyte adherence.
-
Gently wash away non-adherent cells with warm PBS.
3. Differentiation Conditions:
-
Culture adherent monocytes in complete RPMI-1640 medium containing GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) to induce differentiation towards dendritic cells.
-
Establish different treatment groups:
-
Control (vehicle)
-
PGE2 (10 nM)
-
This compound (at various concentrations, e.g., 1-1000 nM)
-
PGE2 (10 nM) + this compound (at various concentrations)
-
-
Incubate for 6-7 days, replacing half of the medium with fresh medium and cytokines/compounds on day 3.
4. Flow Cytometry Analysis:
-
Harvest the differentiated cells using a cell scraper.
-
Stain the cells with fluorescently labeled antibodies against surface markers such as CD1a, CD14, CD16, CD86, CD163, and CD206.
-
Analyze the cell populations using a flow cytometer to quantify the percentage of different myeloid subsets.
Caption: Experimental workflow for the in vitro monocyte differentiation assay.
Conclusion
This compound represents a targeted immunotherapeutic approach that addresses a key mechanism of immune evasion in the tumor microenvironment. By specifically blocking the PGE2-EP4 signaling axis, this compound can reprogram the myeloid compartment, fostering a more immunogenic TME and enhancing anti-tumor T-cell responses. The preclinical and early clinical data provide a strong rationale for the continued development of this compound, both as a monotherapy and in combination with other immunotherapies, for the treatment of a broad range of solid tumors.
References
- 1. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
preclinical data on E7046 as a cancer therapeutic
E7046: A Preclinical In-Depth Technical Guide
Introduction
This compound is an orally bioavailable, potent, and highly selective small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] In the tumor microenvironment (TME), elevated levels of PGE2, often driven by cyclooxygenase-2 (COX-2) expression, play a critical role in promoting cancer progression by suppressing the host's anti-tumor immune response.[3][4] this compound is designed to counteract this immunosuppression, thereby restoring and enhancing the body's natural ability to fight cancer.[2] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, anti-tumor efficacy in various models, and the experimental protocols used to generate these findings.
Core Mechanism of Action
PGE2 in the TME acts as a powerful immunosuppressive molecule by binding to its receptors, primarily EP4, on various immune cells.[5] This interaction triggers a signaling cascade that leads to the differentiation and activation of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs), while inhibiting the function of effector CD8+ T cells.[3][6]
This compound competitively binds to the EP4 receptor, blocking PGE2 signaling.[1] This blockade has several key effects on the TME:
-
It inhibits the differentiation of monocytes into immunosuppressive M2 macrophages and MDSCs.[7]
-
It promotes the differentiation of monocytes into antigen-presenting cells (APCs), such as dendritic cells (DCs).[6][7]
-
It reduces the population and activation of MDSCs.[3]
-
By mitigating the immunosuppressive environment, it enhances the infiltration and cytotoxic activity of CD8+ T cells within the tumor.[3][6]
The antitumor activity of this compound is dependent on the presence of both myeloid cells and CD8+ T cells.[6][7]
Signaling Pathway of PGE2-EP4 and this compound Inhibition
Caption: this compound blocks PGE2 signaling, reducing immunosuppressive cells and promoting anti-tumor immunity.
Preclinical Efficacy
In Vitro Data
This compound has been shown to be a highly selective EP4 antagonist. In vitro studies demonstrate its ability to reverse the immunosuppressive effects of PGE2 on human myeloid cells and to inhibit cancer cell proliferation in certain contexts.[6]
| Parameter | Cell Line | Value | Reference |
| EP4 Antagonism (IC50) | Human EP4 | 10.19 nM | [8] |
| Selectivity | EP1, EP2, EP3 | >10,000 nM | [8] |
| Cytotoxicity (IC50) | MCF-7 (Breast) | >100 µM | [8] |
| Cytotoxicity (IC50) | 4T1 (Breast) | >100 µM | [8] |
| Cytotoxicity (IC50) | CT-26 WT (Colon) | >100 µM | [8] |
| Cytotoxicity (IC50) | HCA-7 (Colon) | >100 µM | [8] |
| Cytotoxicity (IC50) | LLC (Lung) | >100 µM | [8] |
Note: The primary mechanism of this compound is immunomodulatory rather than direct cytotoxicity, as reflected by the high IC50 values against cancer cell lines.
In Vivo Monotherapy
Daily oral administration of this compound has demonstrated significant anti-tumor activity in multiple syngeneic mouse cancer models. This activity is correlated with favorable changes in the immune cell composition of the TME.[1][6]
| Cancer Model | Mouse Strain | This compound Dose | Outcome | Reference |
| CT26 Colon Carcinoma | BALB/c | 150 mg/kg, daily | Tumor growth inhibition, increased intratumoral CD8+ T cells | [3][6] |
| 4T1 Breast Carcinoma | BALB/c | 150 mg/kg, daily | Tumor growth inhibition | [6] |
| EMT6 Breast Carcinoma | BALB/c | 150 mg/kg, daily | Tumor growth inhibition | [6] |
| PAN02 Pancreatic Cancer | C57BL/6 | 150 mg/kg, daily | Tumor growth inhibition | [6] |
| SaI/N Fibrosarcoma | A/J | 150 mg/kg, daily | Tumor growth inhibition | [6] |
| APCMin/+ (Intestinal Polyps) | C57BL/6J-APCMin/+ | Not specified | Reduced polyp area and size; superior to celecoxib | [1] |
In Vivo Combination Therapies
The immunomodulatory mechanism of this compound makes it a prime candidate for combination therapies. Preclinical studies have shown synergistic effects when this compound is combined with radiotherapy, checkpoint inhibitors, and other immunomodulating agents.[3][6]
| Combination Agent | Cancer Model | Key Findings | Reference |
| Radiotherapy | CT26 Colon | Improved anti-tumor efficacy and prolonged survival compared to either agent alone. | [3] |
| Anti-CTLA-4 Antibody | 4T1 Breast | Significantly reduced tumor volumes; resulted in complete response in 12.5% (1/8) of mice. | [6][7] |
| E7777 (IL-2-Diphtheria Toxin) | CT26 Colon, 4T1 Breast | Synergistic anti-tumor activity; increased ratio of cytotoxic T cells to Tregs and M1/M2 macrophages. | [5][6] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice were conducted to establish key parameters for in vivo efficacy studies.
| Species | Parameter | Value | Reference |
| Mouse | Half-life (t1/2) | ~4 hours | [6] |
Detailed Experimental Protocols
In Vitro Myeloid Cell Differentiation Assay
-
Objective: To assess the effect of this compound on the PGE2-mediated differentiation of myeloid cells.
-
Method: Human peripheral blood mononuclear cells (PBMCs) are isolated. Monocytes are then cultured in the presence of various cytokines to induce differentiation towards either M2 macrophages or dendritic cells. PGE2 is added to the culture to simulate the TME. This compound is added at various concentrations to determine its ability to block the effects of PGE2.
-
Analysis: After the culture period, cells are analyzed by flow cytometry for surface markers indicative of M2 macrophages (e.g., CD163, CD206) or dendritic cells (e.g., CD83, CD86, HLA-DR). Cytokine secretion (e.g., IL-10, IL-12) is measured by ELISA.
Syngeneic Mouse Tumor Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy or in combination.
-
Cell Lines: CT26 (colon), 4T1 (breast), PAN02 (pancreatic), EMT6 (breast), SaI/N (fibrosarcoma).[6]
-
Animal Models: Immunocompetent mice (e.g., BALB/c, C57BL/6) are used to ensure an intact immune system for evaluating immunomodulatory effects.
-
Procedure: Tumor cells are implanted subcutaneously into the flank of the mice. Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Drug Administration: this compound is administered orally, typically once daily, at doses such as 150 mg/kg.[6] Vehicle is administered to the control group. For combination studies, other agents (e.g., anti-CTLA-4 antibodies via intraperitoneal injection) are administered according to their established protocols.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and general health are also monitored.
-
Endpoint: Studies are terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors and spleens are then often harvested for further analysis.
Typical In Vivo Experimental Workflow
Caption: Workflow for a typical preclinical in vivo study of this compound in syngeneic mouse models.
Flow Cytometry Analysis of Tumor Infiltrating Immune Cells
-
Objective: To characterize the immune cell populations within the TME following treatment.
-
Procedure: Tumors harvested at the study endpoint are mechanically and enzymatically digested to create a single-cell suspension.
-
Staining: The cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers. A typical panel might include antibodies for:
-
General Leukocytes: CD45
-
T Cells: CD3, CD4, CD8
-
Myeloid Cells: CD11b, Gr-1, Ly6C, F4/80
-
Macrophages: CD163 (M2), MHC-II
-
-
Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are used to identify and quantify different cell populations, such as the ratio of CD8+ T cells to regulatory T cells or M1-like to M2-like macrophages.[6]
The preclinical data for this compound strongly support its role as a novel cancer immunotherapeutic agent. By selectively antagonizing the EP4 receptor, this compound effectively remodels the tumor microenvironment from an immunosuppressive to an immune-active state. It has demonstrated robust single-agent anti-tumor activity in a variety of syngeneic models and shows significant promise for synergistic activity when combined with other cancer therapies, including checkpoint inhibitors and radiotherapy. These findings provide a solid rationale for the ongoing clinical investigation of this compound in patients with advanced cancers.[7][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 5. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
E7046: A Technical Guide to its Mechanism of Action and Impact on Myeloid-Derived Suppressor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid-derived suppressor cells (MDSCs) are a significant barrier to effective cancer immunotherapy, contributing to an immunosuppressive tumor microenvironment. E7046, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4), has emerged as a promising therapeutic agent that targets and mitigates the suppressive functions of MDSCs. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its quantifiable effects on MDSCs, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved. By blocking the PGE2-EP4 signaling axis, this compound effectively reverses the immunosuppressive phenotype of MDSCs, thereby promoting an anti-tumor immune response.
Core Mechanism of Action: Targeting the PGE2-EP4 Axis in MDSCs
Prostaglandin E2 (PGE2), a lipid mediator often abundant in the tumor microenvironment, plays a crucial role in promoting cancer progression by suppressing the immune system.[1][2] One of its key mechanisms of immunosuppression is the expansion and activation of MDSCs.[1][2] this compound is an orally bioavailable small molecule that selectively binds to and blocks the EP4 receptor, one of the four PGE2 receptors.[1][2] This targeted antagonism disrupts the downstream signaling cascade that is essential for the differentiation and function of immunosuppressive myeloid cells.[1][2]
The binding of PGE2 to the EP4 receptor on myeloid precursor cells and mature MDSCs triggers a signaling cascade that promotes their differentiation into a suppressive phenotype and enhances their ability to inhibit T-cell responses. By inhibiting this interaction, this compound prevents the PGE2-mediated conversion of myeloid cells into MDSCs and reverses the suppressive functions of existing MDSCs within the tumor microenvironment.[1][2]
Quantitative Effects of this compound on MDSC Populations and Function
The administration of this compound has been shown to have a significant impact on the number and function of MDSCs in both preclinical and clinical settings.
Table 1: Preclinical In Vivo Effects of this compound on MDSCs
| Parameter | Animal Model | Treatment | Result | Citation |
| Splenic MDSC Population | CT26 tumor-bearing mice | This compound (150 mg/kg, daily oral administration for 14 days) | Significant decrease in the number of splenic MDSCs. | [1] |
| Tumor Growth | CT26 tumor-bearing mice | This compound (150 mg/kg, daily oral administration) | Reduced tumor growth in a myeloid and CD8+ T cell-dependent manner. | [1] |
Table 2: In Vitro Effects of this compound on Myeloid Cells
| Parameter | Cell Type | Treatment | Result | Citation |
| TNF-α Secretion | LPS-stimulated human PBMCs | PGE2 + this compound | This compound restored TNF-α levels that were suppressed by PGE2. | [1] |
| T-cell Proliferation | Co-culture with murine bone marrow-derived cells differentiated in the presence of PGE2 | This compound | Dose-dependently rescued T-cell proliferation. | [1] |
Table 3: Clinical Trial Data for this compound (NCT02540291)
| Parameter | Patient Population | Dose Cohorts (oral, once-daily) | Outcome | Citation |
| Maximum Tolerated Dose (MTD) | Patients with advanced solid tumors | 125, 250, 500, and 750 mg | MTD was not reached. | [2] |
| Best Response | Patients with advanced solid tumors (n=30) | 125 mg, 250 mg, 750 mg | Stable disease was reported in 23% of patients. | [2] |
| Pharmacodynamics | Patients with advanced solid tumors | N/A | Modulated blood expression of EP4 signaling genes (IDO1, EOMES, PD-L1). | [2] |
Signaling Pathways Modulated by this compound in MDSCs
This compound's antagonism of the EP4 receptor disrupts key intracellular signaling pathways that are critical for the immunosuppressive functions of MDSCs. The primary pathway involves the modulation of cyclic AMP (cAMP) levels and the subsequent downstream signaling cascades.
Experimental Protocols
Reproducible and standardized protocols are essential for studying the effects of this compound on MDSCs. Below are detailed methodologies for key experiments.
In Vitro Generation of MDSCs from Bone Marrow
This protocol describes the generation of MDSCs from mouse bone marrow progenitor cells.
Materials:
-
Femurs and tibias from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 1 mM sodium pyruvate, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol
-
Recombinant murine GM-CSF (40 ng/mL) and IL-6 (40 ng/mL)
-
Ficoll-Paque PLUS
-
This compound (dissolved in DMSO)
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Prepare a single-cell suspension by flushing the bones with RPMI-1640 medium.
-
Isolate bone marrow mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the cells twice with RPMI-1640 medium.
-
Culture the cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with GM-CSF and IL-6.
-
For experimental conditions, add this compound at various concentrations to the culture medium at the time of cell plating. Use a vehicle control (DMSO) for comparison.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, harvest the cells for subsequent analysis, such as flow cytometry or functional assays.
Flow Cytometry Analysis of MDSC Populations
This protocol outlines the staining procedure for identifying and quantifying MDSC subsets by flow cytometry.
Materials:
-
Generated MDSCs or single-cell suspensions from tumors or spleens
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorescently conjugated antibodies against mouse antigens: CD11b, Gr-1 (Ly6G/Ly6C), Ly6G, Ly6C
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of the cells to be analyzed.
-
Wash the cells with FACS buffer and resuspend them at a concentration of 1 x 10^7 cells/mL.
-
Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorescently conjugated antibodies against CD11b, Gr-1, Ly6G, and Ly6C.
-
Incubate the cells for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to identify monocytic MDSCs (M-MDSCs; CD11b+Ly6G-Ly6Chigh) and polymorphonuclear MDSCs (PMN-MDSCs; CD11b+Ly6G+Ly6Clow).
MDSC Suppression Assay
This protocol assesses the T-cell suppressive function of MDSCs.
Materials:
-
Isolated MDSCs
-
Splenocytes from a healthy mouse as a source of T cells
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
CFSE (Carboxyfluorescein succinimidyl ester) for labeling T cells
-
Complete RPMI-1640 medium
Procedure:
-
Isolate splenocytes from a healthy mouse and label them with CFSE according to the manufacturer's protocol.
-
Co-culture the CFSE-labeled splenocytes (responder cells) with the generated or isolated MDSCs (suppressor cells) at different ratios (e.g., 1:1, 1:2, 1:4).
-
Stimulate the co-cultures with anti-CD3/CD28 antibodies or beads.
-
Include control wells with stimulated splenocytes alone (no MDSCs) and unstimulated splenocytes.
-
Incubate the cultures for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze T-cell proliferation by measuring the dilution of CFSE fluorescence in the CD4+ and CD8+ T-cell populations using flow cytometry. A decrease in CFSE dilution in the presence of MDSCs indicates suppression of T-cell proliferation.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound represents a targeted immunotherapy that effectively counteracts a key mechanism of immune evasion in cancer. By specifically blocking the PGE2-EP4 signaling axis, this compound diminishes the immunosuppressive capacity of myeloid-derived suppressor cells, thereby reprogramming the tumor microenvironment to favor an anti-tumor immune response. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of this promising therapeutic agent. Further investigation into the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors, is warranted and holds significant promise for the future of cancer treatment.
References
E7046: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core immunomodulatory properties of E7046, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4). By elucidating its mechanism of action, summarizing key experimental data, and providing detailed insights into its effects on the tumor microenvironment, this document serves as a comprehensive resource for professionals in the field of oncology and immunology.
Core Mechanism of Action: Targeting the Immunosuppressive PGE2-EP4 Axis
This compound exerts its immunomodulatory effects by specifically blocking the interaction of PGE2 with the EP4 receptor.[1][2] PGE2, a lipid mediator often found in high concentrations within the tumor microenvironment, plays a critical role in promoting an immunosuppressive landscape. It does so by binding to its receptors, primarily EP4, on various immune cells, leading to a cascade of downstream signaling events that dampen anti-tumor immunity.[3][4]
The binding of PGE2 to the Gs-coupled EP4 receptor activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Elevated cAMP has been shown to have a predominantly immunosuppressive effect on T cells and myeloid cells. This compound, by acting as a competitive antagonist at the EP4 receptor, prevents this PGE2-induced signaling, thereby relieving the immunosuppressive brake and promoting a more favorable anti-tumor immune response.[1][5]
Diagram: this compound Mechanism of Action
Caption: this compound blocks PGE2 binding to the EP4 receptor, preventing downstream signaling.
Effects on the Tumor Microenvironment
This compound has been shown to remodel the tumor microenvironment from an immunosuppressive to an immune-active state. This is achieved through its influence on key immune cell populations.
Modulation of Myeloid Cells
In the presence of PGE2, myeloid progenitor cells are skewed towards immunosuppressive phenotypes, such as myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs).[6] this compound reverses this effect by:
-
Inhibiting the differentiation and function of MDSCs and M2 macrophages. [6]
-
Promoting the differentiation of monocytes into pro-inflammatory M1-like macrophages and mature dendritic cells (DCs), which are potent antigen-presenting cells. [7]
This shift in the myeloid compartment enhances antigen presentation and reduces the suppression of T cell activity.
Enhancement of T Cell Function
The modulation of myeloid cells by this compound creates a more favorable environment for T cell-mediated anti-tumor immunity. Preclinical studies have demonstrated that this compound treatment leads to:
-
Increased infiltration of CD8+ cytotoxic T lymphocytes (CTLs) into the tumor. [4][8]
-
Enhanced T cell activation and effector function. [4]
-
Increased production of the T cell-recruiting chemokine CXCL10. [4][6]
The anti-tumor activity of this compound has been shown to be dependent on the presence of both myeloid and CD8+ T cells.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Value/Effect | Model System | Reference |
| EP4 Receptor Binding Selectivity | >1500-fold selective for EP4 over EP2 | In vitro binding assays | [1] |
| Inhibition of Tumor Growth (Monotherapy) | Delayed tumor growth | Multiple syngeneic murine tumor models (e.g., CT26, 4T1) | [1][4] |
| Combination Therapy with Anti-CTLA4 | Near-complete tumor growth inhibition | 4T1 murine breast cancer model | [4] |
| Combination Therapy with Anti-PD1 | Inhibited tumor growth | CT26 murine colon carcinoma model | [4] |
| Effect on Immune Cell Infiltration | Significant increase in tumor CD3+ and CD8+ T-cell infiltration | Preclinical tumor models | [4] |
| Effect on Chemokine Levels | Increased blood levels of CXCL10 | Preclinical tumor models | [4] |
Table 2: Phase I Clinical Trial (NCT02540291) Data
| Parameter | Finding | Patient Population | Reference |
| Dose Escalation Cohorts | 125, 250, 500, and 750 mg orally once daily | 30 patients with advanced solid tumors | [2][9] |
| Maximum Tolerated Dose (MTD) | Not reached | 30 patients with advanced solid tumors | [2][9] |
| Pharmacokinetics (t1/2) | Approximately 12 hours | 30 patients with advanced solid tumors | [2][9] |
| Best Overall Response | Stable disease in 23% of patients | 30 patients with advanced solid tumors | [2][9] |
| Durable Stable Disease (≥18 weeks) | Observed in 4 out of 7 patients with stable disease | 30 patients with advanced solid tumors | [2][9] |
| Pharmacodynamic Effects | - Modulated blood expression of EP4 signaling genes (IDO1, EOMES, PD-L1)- Increased tumor CD3+ and CD8+ T-cell infiltration- Increased blood levels of CXCL10 | 30 patients with advanced solid tumors | [4][6] |
| Recommended Phase 2 Doses | 250 mg and 500 mg (in combination setting) | 30 patients with advanced solid tumors | [2][9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. While specific, step-by-step laboratory protocols are often proprietary or detailed within the supplementary materials of publications, this section outlines the general methodologies employed in the key studies of this compound.
In Vitro Myeloid Cell Differentiation and Function Assays
-
Objective: To assess the effect of this compound on the differentiation and function of myeloid cells in the presence of PGE2.
-
General Protocol:
-
Cell Source: Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs).
-
Differentiation: Cells are cultured in the presence of myeloid growth factors (e.g., GM-CSF, M-CSF) with or without PGE2 and varying concentrations of this compound.
-
Analysis of Differentiation: After a defined culture period (typically 5-7 days), cells are harvested and stained with a panel of fluorescently labeled antibodies against myeloid cell surface markers (e.g., CD11b, Gr-1, F4/80, MHC class II) for analysis by flow cytometry.
-
Functional Assays:
-
T-cell Suppression Assay: Differentiated myeloid cells are co-cultured with activated T cells, and T cell proliferation is measured (e.g., by CFSE dilution).
-
Cytokine Production: Supernatants from myeloid cell cultures are analyzed for the presence of various cytokines (e.g., IL-10, IL-12, TNF-α) using ELISA or multiplex bead arrays.
-
-
Diagram: In Vitro Myeloid Cell Differentiation Workflow
Caption: Workflow for assessing in vitro effects of this compound on myeloid cells.
In Vivo Syngeneic Tumor Models
-
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent host.
-
General Protocol:
-
Animal Model: Immunocompetent inbred mouse strains (e.g., BALB/c, C57BL/6) are used.
-
Tumor Cell Implantation: A syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer) is implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive this compound (typically administered orally) or a vehicle control. Combination therapies with checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) may also be evaluated.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and overall health are also recorded.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested. Tumors are dissociated into single-cell suspensions for immunophenotyping by flow cytometry to analyze the composition of the tumor microenvironment (e.g., percentages of CD8+ T cells, MDSCs, M2 macrophages). Blood samples can be collected for cytokine and chemokine analysis.
-
Diagram: In Vivo Syngeneic Tumor Model Workflow
Caption: Workflow for evaluating in vivo efficacy of this compound in syngeneic tumor models.
Conclusion
This compound is a promising immunomodulatory agent that targets the immunosuppressive PGE2-EP4 signaling axis. By reprogramming the tumor microenvironment to favor anti-tumor immunity, this compound has demonstrated preclinical efficacy both as a monotherapy and in combination with other immunotherapies. The manageable safety profile and observed immunomodulatory effects in early clinical trials support its further development for the treatment of solid tumors. This technical guide provides a foundational understanding of the core properties of this compound for researchers and drug development professionals dedicated to advancing cancer immunotherapy.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 6. Phase I study of this compound, a novel PGE<sub>2</sub> receptor type 4 inhibitor, in patients with advanced solid tumors: Clinical results and effects on myeloid- and T-lymphoid cell-mediated immunosuppression. - ASCO [asco.org]
- 7. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of E7046: A Technical Overview of a Novel EP4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7046 is an investigational, orally bioavailable, small-molecule antagonist of the E-type prostanoid receptor 4 (EP4).[1] Developed by Eisai's U.S. Andover research facility, this compound is designed to modulate the tumor microenvironment by targeting the immunosuppressive effects of prostaglandin E2 (PGE2).[2] PGE2, a key inflammatory mediator, is often upregulated in cancerous tissues, where it promotes tumor growth, invasion, and immune evasion, in part through its interaction with the EP4 receptor.[3][4][5] By selectively blocking this interaction, this compound aims to restore anti-tumor immunity and inhibit cancer progression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
Mechanism of Action and Signaling Pathway
This compound is a potent and highly selective antagonist of the EP4 receptor.[6] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, activates downstream signaling cascades that contribute to a pro-tumoral microenvironment. These pathways include the Gs-cAMP-PKA pathway, which can lead to the phosphorylation of transcription factors involved in cell proliferation and survival, as well as the PI3K/Akt and ERK pathways, which are also implicated in cancer progression.[4][5]
By competitively binding to the EP4 receptor, this compound blocks these PGE2-mediated signaling events. This leads to a reduction in the differentiation and activity of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1] Preclinical studies have demonstrated that this compound can reverse the immunosuppressive effects of PGE2 on human myeloid cells, promoting the differentiation of monocytes into antigen-presenting cells and enhancing the activity of cytotoxic T-lymphocytes.[6]
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile and anti-tumor activity.
In Vitro Pharmacology
This compound demonstrated potent and selective antagonism of the EP4 receptor in various in vitro assays.
| Parameter | Value | Assay System |
| IC50 | 13.5 nM | EP4 Receptor Binding Assay |
| Ki | 23.14 nM | EP4 Receptor Binding Assay |
| Selectivity | >1500-fold for EP4 vs. EP2 | Receptor Binding Assays |
Table 1: In Vitro Potency and Selectivity of this compound [4][6][7]
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in several syngeneic mouse tumor models. Daily oral administration of this compound was shown to slow the growth of established subcutaneous tumors and delay tumor recurrence after surgical resection.[8]
| Tumor Model | This compound Dose | Outcome |
| CT26 Colon Carcinoma | 150 mg/kg (oral, daily) | Inhibition of tumor growth |
| 4T1 Breast Carcinoma | 150 mg/kg (oral, daily) | Inhibition of tumor growth and spontaneous lung metastasis |
| SaI/N Fibrosarcoma | 150 mg/kg (oral, daily) | Inhibition of tumor growth |
| PAN02 Pancreatic Adenocarcinoma | 150 mg/kg (oral, daily) | Inhibition of tumor growth |
| EMT6 Breast Carcinoma | 150 mg/kg (oral, daily) | Inhibition of tumor growth |
| APCMin/+ Mouse Model | Not specified | Reduced combined colon polyp area and size of individual polyps |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models [6][8]
This compound also demonstrated synergistic anti-tumor activity when combined with other immunotherapies, such as anti-CTLA4 antibodies.[4]
Clinical Development
This compound has been evaluated in a first-in-human Phase I clinical trial (NCT02540291) in patients with advanced solid tumors.[3][9]
Phase I Study Design
This was an open-label, multicenter, dose-escalation study to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[2][9] Patients with advanced cancers associated with high levels of myeloid infiltrates were enrolled. This compound was administered orally once daily in 21-day cycles at escalating dose cohorts of 125, 250, 500, and 750 mg.[2]
Clinical Trial Results
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | Not reached[3][9] |
| Dose-Limiting Toxicities | No dose-limiting toxicities were observed.[3] |
| Most Common Adverse Events | Fatigue (37%), diarrhea (33%), nausea (30%)[3] |
| Pharmacokinetics | Elimination half-life of 12 hours; dose-proportional exposure up to 500 mg.[3][9] |
| Pharmacodynamics | Increased tumor CD3+ and CD8+ T-cell infiltration; increased blood levels of CXCL10; modulation of EP4 signaling genes (IDO1, EOMES, PD-L1).[3] |
| Clinical Activity | Best response of stable disease in 23% of patients (n=30); treatment duration of ≥20 weeks in 5 patients.[3][9] |
Table 3: Key Findings from the Phase I Clinical Trial of this compound (NCT02540291)
Experimental Protocols
Detailed, step-by-step experimental protocols for the proprietary assays used in the development of this compound are not publicly available. However, based on the published literature, the following methodologies were employed.
In Vitro Receptor Binding Assays
The potency and selectivity of this compound were likely determined using competitive radioligand binding assays. In these assays, a radiolabeled ligand for the EP4 receptor (and other EP receptors for selectivity profiling) is incubated with cell membranes expressing the target receptor in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value, or binding affinity, can then be calculated from the IC50 value.
Modified BioMap® Assay System
The immunomodulatory effects of this compound were assessed using a modified BioMap® system.[6] This system utilizes co-cultures of primary human peripheral blood mononuclear cells (PBMCs) or purified macrophages with endothelial cells. The cells are stimulated under conditions that mimic different aspects of the tumor microenvironment (e.g., T-cell receptor stimulation, M1 or M2 macrophage activation). The effects of this compound, in the presence or absence of PGE2, on various immune readouts such as leukocyte proliferation, cytotoxicity, and the production of cytokines and chemokines are then measured.
In Vivo Syngeneic Tumor Models
The anti-tumor efficacy of this compound was evaluated in immunocompetent mice bearing syngeneic tumors.[6] This involves the following general steps:
-
Cell Culture: Murine tumor cell lines (e.g., CT26, 4T1) are cultured in appropriate media.
-
Tumor Implantation: A specific number of tumor cells are injected subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26 and 4T1).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically on a daily schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors and other tissues may be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and other biomarkers.
Structure-Activity Relationship (SAR)
Detailed information regarding the structure-activity relationship (SAR) studies that led to the discovery and optimization of this compound is not publicly available. This information is likely proprietary to Eisai. Drug discovery programs typically involve the synthesis and testing of numerous analogs of a lead compound to identify a candidate with the optimal balance of potency, selectivity, pharmacokinetic properties, and safety.
Conclusion
This compound is a promising, first-in-class, selective EP4 receptor antagonist with a novel mechanism of action that targets the immunosuppressive tumor microenvironment. Preclinical studies have demonstrated its ability to inhibit tumor growth and modulate immune responses, both as a monotherapy and in combination with other immunotherapies. The first-in-human Phase I clinical trial has shown that this compound is well-tolerated and exhibits signs of clinical activity and immune modulation in patients with advanced cancers. Further clinical development, particularly in combination with other anti-cancer agents, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. nso-journal.org [nso-journal.org]
- 3. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 1369489-71-3 | Sun-shinechem [sun-shinechem.com]
E7046 Target Validation in Syngeneic Tumor Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the target validation of E7046, a selective EP4 receptor antagonist, within syngeneic tumor models. It is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology research. This document details the mechanism of action, experimental protocols, and key preclinical findings, presenting quantitative data in a structured format for ease of comparison.
Introduction: The Role of PGE2 and the EP4 Receptor in Tumor Immunity
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a significant role in creating an immunosuppressive tumor microenvironment (TME).[1][2] Elevated levels of PGE2 within tumors are associated with cancer progression and are known to suppress anti-tumor immunity.[1] PGE2 exerts its effects through four E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. Of these, the EP4 receptor has been identified as a critical mediator of PGE2-induced immunosuppression in the TME.[1][3][4]
This compound is an orally bioavailable small molecule that acts as a potent and selective antagonist of the EP4 receptor.[2][5] By blocking the PGE2-EP4 signaling pathway, this compound aims to reverse the immunosuppressive effects within the TME and restore anti-tumor immune responses.[2][6] This guide focuses on the validation of the EP4 receptor as a therapeutic target for this compound using syngeneic mouse tumor models, which provide a fully competent immune system to assess the efficacy of immunomodulatory agents.[7][8][9]
Mechanism of Action: Reversing Myeloid-Mediated Immunosuppression
The binding of PGE2 to the EP4 receptor on various immune cells initiates a signaling cascade that ultimately dampens anti-tumor immunity. This signaling is particularly impactful on myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), promoting an immunosuppressive phenotype.[2] this compound-mediated blockade of the EP4 receptor has been shown to interfere with these processes, leading to a more favorable, immune-active TME.[2]
The key mechanisms of action for this compound include:
-
Diminishing Myeloid Immunosuppression: this compound has been shown to have a specific inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation.[2]
-
Enhancing T-Cell Function: By mitigating the suppressive myeloid environment, this compound treatment can lead to an increase in the infiltration and activity of cytotoxic CD8+ T lymphocytes.[2]
-
Synergistic Anti-Tumor Activity: this compound has demonstrated synergistic effects when combined with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-CTLA-4) and therapies that target regulatory T cells (Tregs).[2]
This compound in Syngeneic Tumor Models: A Data-Driven Overview
Preclinical studies in various syngeneic tumor models have been instrumental in validating the anti-tumor efficacy of this compound. These models, which involve the implantation of murine tumor cell lines into immunocompetent mice of the same strain, allow for the investigation of this compound's impact on a complete and functional immune system.
Summary of In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in several syngeneic models. Daily oral administration of this compound has been shown to slow the growth of established subcutaneous tumors and significantly delay tumor recurrence after surgical resection.[5] The response to this compound appears to be enhanced in tumors with high levels of cyclooxygenase-2 (COX-2) and a significant infiltration of myeloid cells.[5]
| Syngeneic Model | Cancer Type | This compound Monotherapy Effect | Combination Therapy | Key Immunomodulatory Changes | Reference |
| CT26 | Colon Carcinoma | Tumor growth inhibition | Synergistic with anti-PD-1 | Increased CD8+ T cell and NK cell infiltration; decreased MDSCs | [10] |
| EMT6 | Mammary Carcinoma | Tumor growth inhibition | Synergistic with anti-PD-1 | Increased CD8+ T cells, NK cells, cDCs; M1 macrophage reprogramming | [10] |
| 4T1 | Mammary Carcinoma | Inhibition of spontaneous metastasis | - | Protection of NK cells from immunosuppression | [11] |
| Various Models | - | Reduced tumor growth/rejection | Synergistic with anti-CTLA-4 & E7777 (Treg-depleting) | Increased CD8+/Treg ratio; M1/M2 TAM ratio shift | [2] |
Modulation of the Tumor Microenvironment
A key aspect of this compound's target validation is its ability to remodel the TME from an immunosuppressive to an immune-active state. This is characterized by changes in the composition and activation state of various immune cell populations.
| Immune Cell Type | Effect of this compound Treatment | Mechanism | Reference |
| CD8+ T Cells | Increased infiltration and activation (Granzyme B+) | Reversal of myeloid-mediated suppression | [2] |
| NK Cells | Protection from PGE2-mediated immunosuppression | Blockade of inhibitory signals on NK cell EP4 receptors | [11] |
| MDSCs | Decreased infiltration | Inhibition of PGE2-driven expansion and recruitment | [10] |
| Macrophages (TAMs) | Shift from M2 (immunosuppressive) to M1 (pro-inflammatory) phenotype | Reprogramming of macrophage polarization | [2][10] |
| Regulatory T Cells (Tregs) | Indirect reduction in suppressive function | Synergizes with Treg-depleting agents | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the validation of this compound in syngeneic tumor models.
Syngeneic Tumor Model Establishment and Treatment
-
Cell Lines and Culture:
-
Murine tumor cell lines (e.g., CT26, EMT6, 4T1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Animal Models:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old, are typically used, depending on the origin of the syngeneic cell line.
-
Mice are acclimated for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Tumor cells are harvested during their exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 2.5-5.0 x 10^6 cells/mL.
-
0.1 mL of the cell suspension (containing 0.25-0.5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[10]
-
-
Treatment Protocol:
-
When tumors reach an average volume of 75-125 mm³, mice are randomized into treatment groups.[10]
-
This compound is formulated in a suitable vehicle and administered orally (p.o.) once daily.
-
For combination studies, other agents (e.g., anti-PD-1 antibody at 10 mg/kg) are administered intraperitoneally (i.p.) according to their specific dosing schedules (e.g., every 4 days for 4 doses).[10]
-
-
Monitoring:
-
Tumor dimensions are measured 2-3 times per week using digital calipers.
-
Tumor volume is calculated using the formula: Volume = 0.5 × (length × width²).[10]
-
Body weight is monitored as an indicator of toxicity.
-
Immunophenotyping by Flow Cytometry
-
Tumor Dissociation:
-
At the end of the study, tumors are excised, weighed, and minced.
-
The minced tissue is digested using an enzymatic cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension.
-
-
Staining:
-
Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are then stained with a cocktail of fluorescently-labeled antibodies against surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, NK1.1).
-
For intracellular staining (e.g., FoxP3 for Tregs, Granzyme B for cytotoxic T cells), cells are fixed and permeabilized before staining.
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a multi-color flow cytometer.
-
Data is analyzed using appropriate software (e.g., FlowJo) to quantify the proportions and absolute numbers of different immune cell subsets within the TME.
-
In Vitro Immune Cell Assays
-
MDSC Suppression Assay:
-
MDSCs are isolated from the spleens of tumor-bearing mice.
-
CD8+ T cells are isolated from naive mice and labeled with a proliferation dye (e.g., CFSE).
-
T cells are stimulated (e.g., with anti-CD3/CD28 beads) and co-cultured with MDSCs in the presence or absence of this compound.
-
T cell proliferation is assessed by flow cytometry after 72 hours.
-
-
Macrophage Polarization Assay:
-
Bone marrow-derived macrophages (BMDMs) are generated from naive mice.
-
BMDMs are polarized towards an M2 phenotype using cytokines like IL-4 and IL-13 in the presence of PGE2.
-
The ability of this compound to prevent M2 polarization or repolarize M2 macrophages towards an M1 phenotype is assessed by measuring the expression of M1/M2 markers (e.g., iNOS, Arginase-1) by qPCR or flow cytometry.
-
Conclusion
The comprehensive data from syngeneic tumor models provides strong validation for the EP4 receptor as a key target in immuno-oncology. The selective EP4 antagonist this compound effectively reverses PGE2-mediated immunosuppression, particularly by modulating the function of myeloid cells within the tumor microenvironment. This leads to enhanced anti-tumor immunity, both as a monotherapy and in combination with other immunotherapeutic agents. The experimental framework detailed in this guide offers a robust approach for the continued investigation and development of EP4 antagonists for cancer therapy.
References
- 1. Prostaglandin E2 in the Tumor Microenvironment, a Convoluted Affair Mediated by EP Receptors 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2-EP2/EP4 signaling induces immunosuppression in human cancer by impairing bioenergetics and ribosome biogenesis in immune cells [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of E7046: A Technical Guide to a Novel EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Re-educating the Tumor Microenvironment by Targeting Myeloid-Derived Immunosuppression
E7046 is an orally bioavailable, selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its primary pharmacodynamic effect is the modulation of the tumor microenvironment (TME) to favor an anti-tumor immune response.[1][2] This is achieved by targeting the immunosuppressive functions of myeloid cells, which are often co-opted by tumors to facilitate growth and evade immune surveillance. By blocking the PGE2-EP4 signaling axis, this compound effectively "re-educates" these myeloid cells, shifting the balance from a pro-tumor to an anti-tumor state. This guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key data, experimental methodologies, and a visual representation of its mechanism of action.
Quantitative Pharmacodynamic Profile of this compound
The following tables summarize the key quantitative data characterizing the pharmacodynamic properties of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell System/Assay |
| IC50 | 1.1 nM | EP4 receptor binding |
| Ki | 23.14 nM | EP4 receptor binding |
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | This compound Dose | Tumor Growth Inhibition |
| CT-26 (Colon Carcinoma) | 150 mg/kg, daily | Significant tumor growth inhibition |
| 4T1 (Breast Cancer) | 150 mg/kg, daily | Significant tumor growth inhibition |
| B16F10 (Melanoma) | Not specified | Moderate tumor growth inhibition |
| SalN (Sarcoma) | 150 mg/kg, daily | Significant tumor growth inhibition |
| PAN02 (Pancreatic Cancer) | 150 mg/kg, daily | Significant tumor growth inhibition |
Table 3: Phase I Clinical Trial (NCT02540291) Pharmacodynamic Observations
| Dose Level (oral, once-daily) | Key Pharmacodynamic Effects |
| 125 mg | Increased tumor infiltration of CD3+ and CD8+ T cells. |
| 250 mg | Increased blood levels of CXCL10. |
| 500 mg | Modulation of blood expression of EP4 signaling genes (IDO1, EOMES, PD-L1). |
| 750 mg | Dose-proportional exposure up to 500 mg, with no significant increase at 750 mg. |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of PGE2 to the EP4 receptor, a G-protein coupled receptor. In the TME, tumor cells and stromal cells produce high levels of PGE2, which then acts on myeloid cells, such as monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs), through the EP4 receptor to promote an immunosuppressive phenotype.
The binding of PGE2 to EP4 activates downstream signaling pathways, primarily through Gαs, leading to increased intracellular cyclic AMP (camp) levels.[3] This signaling cascade ultimately results in the differentiation of monocytes into pro-tumor M2-like macrophages and MDSCs, which suppress T-cell function and promote tumor growth. This compound blocks this initial step, thereby preventing the downstream immunosuppressive effects.
Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Monocyte to Dendritic Cell Differentiation Assay
This assay is crucial for assessing the ability of this compound to reverse the PGE2-mediated suppression of dendritic cell (DC) differentiation.
1. Monocyte Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
2. Cell Culture and Differentiation:
-
Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to induce differentiation into immature DCs.
-
For the experimental groups, add PGE2 (10 nM) with or without varying concentrations of this compound (e.g., 10, 100, 1000 nM).
-
Culture the cells for 6-7 days, replenishing cytokines and compounds every 2-3 days.
3. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD1a (DC marker), CD14 (monocyte marker), CD80, CD86 (co-stimulatory molecules), and CCR7 (maturation marker).
-
Acquire data on a flow cytometer and analyze the percentage of different cell populations.
Expected Outcome: In the presence of PGE2, a decrease in the CD1a+ DC population and an increase in a CD14+ macrophage-like population are expected. This compound should dose-dependently reverse this effect, leading to a higher percentage of CD1a+ DCs.
Caption: Experimental workflow for the in vitro monocyte differentiation assay.
In Vivo Tumor Immune Profiling
This protocol outlines the analysis of the tumor immune infiltrate in preclinical mouse models treated with this compound.
1. Tumor Model and Treatment:
-
Implant syngeneic tumor cells (e.g., CT-26) subcutaneously into immunocompetent mice.
-
Once tumors are established, treat mice daily with this compound (e.g., 150 mg/kg, oral gavage) or vehicle control.
2. Tumor Digestion:
-
At the end of the treatment period, excise the tumors.
-
Mince the tumors and digest them into a single-cell suspension using an enzymatic cocktail (e.g., collagenase, DNase I).
3. Immune Cell Staining and Flow Cytometry:
-
Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel might include:
-
T cells: CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells)
-
Myeloid cells: CD45, CD11b, Ly6G, Ly6C, F4/80, MHC-II
-
Dendritic cells: CD45, CD11c, MHC-II
-
-
Include a viability dye to exclude dead cells.
-
Acquire data on a multi-color flow cytometer.
4. Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage and absolute numbers of different immune cell subsets within the TME.
Expected Outcome: Tumors from this compound-treated mice are expected to show a significant increase in the infiltration of CD8+ cytotoxic T lymphocytes and a decrease in immunosuppressive myeloid populations like MDSCs (CD11b+Ly6G+Ly6C+) and M2-like macrophages (e.g., CD11b+F4/80+CD206+). An increase in mature, activated dendritic cells (CD11c+MHC-II high) may also be observed.
Caption: Workflow for in vivo tumor immune profiling.
Summary and Future Directions
The pharmacodynamics of this compound are centered on its ability to reprogram the tumor microenvironment by inhibiting the immunosuppressive PGE2-EP4 signaling axis in myeloid cells. This leads to a more favorable immune landscape characterized by increased T-cell infiltration and a reduction in pro-tumor myeloid cells. The preclinical and early clinical data support this mechanism of action. Future research will likely focus on combination therapies, pairing this compound with other immunotherapies such as checkpoint inhibitors, to further enhance the anti-tumor immune response. The pharmacodynamic biomarkers identified, including changes in immune cell populations and gene expression, will be crucial for monitoring treatment response and guiding the clinical development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of this compound, a novel PGE<sub>2</sub> receptor type 4 inhibitor, in patients with advanced solid tumors: Clinical results and effects on myeloid- and T-lymphoid cell-mediated immunosuppression. - ASCO [asco.org]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
E7046: A Paradigm Shift in Immuno-Oncology by Targeting Tumor-Associated Macrophages
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, with tumor-associated macrophages (TAMs) playing a pivotal role in orchestrating an immunosuppressive landscape. Prostaglandin E2 (PGE2), a key signaling molecule within the TME, promotes the differentiation and function of immunosuppressive M2-like TAMs through its receptor, EP4. E7046, a highly selective, orally bioavailable small-molecule antagonist of the EP4 receptor, represents a novel immunotherapeutic strategy designed to reprogram the TME. By blocking the PGE2-EP4 signaling axis, this compound disrupts myeloid-derived immunosuppression, promotes a shift from M2 to pro-inflammatory M1-like macrophages, and enhances anti-tumor T-cell responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on TAMs, and a summary of key preclinical and clinical findings. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this promising area of immuno-oncology.
Introduction: The Role of TAMs and PGE2-EP4 Signaling in Cancer
Tumor-associated macrophages are a major component of the leukocyte infiltrate in solid tumors and are predominantly polarized towards an M2-like phenotype.[1] These M2 TAMs contribute to tumor progression by promoting angiogenesis, tissue remodeling, and suppressing the activity of cytotoxic T lymphocytes (CTLs).[1] A key driver of this immunosuppressive phenotype is the sustained production of PGE2 within the TME.[2] PGE2, synthesized by cyclooxygenase-2 (COX-2), exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3] The EP4 receptor is highly expressed on myeloid cells and is a critical transducer of PGE2-mediated immunosuppression.[2][4] Activation of the EP4 receptor on monocytes and macrophages promotes their differentiation into M2-like TAMs, which are characterized by the production of anti-inflammatory cytokines such as IL-10 and reduced expression of pro-inflammatory cytokines like TNF-α.[4] This creates an immune-privileged niche that fosters tumor growth and metastasis.
This compound: Mechanism of Action
This compound is a potent and selective antagonist of the EP4 receptor.[2][4] By binding to and blocking the EP4 receptor, this compound abrogates the downstream signaling cascade initiated by PGE2. This targeted inhibition has a profound impact on the differentiation and function of myeloid cells within the TME. Specifically, this compound has been shown to:
-
Inhibit M2 Macrophage Polarization: this compound prevents the PGE2-driven differentiation of monocytes into immunosuppressive M2-like macrophages.[4]
-
Promote M1 Macrophage Phenotype: In the absence of EP4 signaling, monocytes are more likely to differentiate into pro-inflammatory M1-like macrophages, which are capable of antigen presentation and T-cell activation.[4]
-
Enhance Anti-Tumor T-Cell Activity: By reducing the number of immunosuppressive TAMs and promoting an M1-like phenotype, this compound creates a more favorable environment for the activation and infiltration of CD8+ cytotoxic T lymphocytes into the tumor.[2][4]
The mechanism of action of this compound is distinct from that of immune checkpoint inhibitors, which primarily target T-cell regulation. This compound instead focuses on reprogramming the myeloid compartment of the TME, offering a complementary and potentially synergistic approach to cancer immunotherapy.[4]
Preclinical Data
Preclinical studies in syngeneic mouse tumor models have demonstrated the potent anti-tumor activity of this compound.[4] These studies have highlighted that the efficacy of this compound is dependent on a competent immune system, particularly the presence of both myeloid cells and CD8+ T cells.[4]
In Vitro Impact on Macrophage Polarization
In vitro experiments using human peripheral blood mononuclear cells (PBMCs) and bone marrow-derived macrophages have shown that this compound can reverse the immunosuppressive effects of PGE2.[4] Specifically, this compound treatment in the presence of PGE2 restores the production of the pro-inflammatory cytokine TNF-α, a hallmark of M1 macrophages.[4]
| Experimental System | Treatment | Key Finding | Reference |
| Human PBMCs | PGE2 | Reduced TNF-α secretion | [4] |
| PGE2 + this compound | Restoration of TNF-α levels | [4] | |
| Human Bone Marrow-Derived Macrophages | PGE2 | Reduced TNF-α secretion | [4] |
| PGE2 + this compound | Restoration of TNF-α levels | [4] |
Table 1: In Vitro Effects of this compound on Cytokine Production.
In Vivo Anti-Tumor Efficacy and Immune Modulation
In vivo studies using various syngeneic mouse tumor models have shown that oral administration of this compound leads to significant tumor growth inhibition.[4] This anti-tumor effect is accompanied by a profound remodeling of the tumor microenvironment.
| Tumor Model | This compound Treatment | Change in Cytokine Levels | Change in Immune Cell Infiltration | Reference |
| CT26 Colon Carcinoma | 150 mg/kg, daily | ↑ TNF-α↓ IL-10↓ IL-6↓ CXCL1 | ↑ CD8+ T cells | [4] |
Table 2: In Vivo Effects of this compound in the CT26 Tumor Model.
Clinical Data
A first-in-human, open-label, multicenter Phase I study (NCT02540291) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors known to have high myeloid infiltrates.[4][5][6]
Study Design and Patient Population
Thirty patients were enrolled in sequential dose-escalating cohorts (125, 250, 500, and 750 mg) of this compound administered orally once daily.[4][5] Paired tumor biopsies and blood samples were collected before and during treatment to assess pharmacodynamic effects.[4][5]
Safety and Tolerability
This compound was generally well-tolerated, with no dose-limiting toxicities observed, and the maximum tolerated dose (MTD) was not reached.[4][5] The most common adverse events were fatigue, diarrhea, and nausea.[7]
Pharmacokinetics and Pharmacodynamics
This compound demonstrated an elimination half-life of approximately 12 hours, supporting once-daily dosing.[4][5] Drug exposure increased in a dose-dependent manner up to 500 mg.[4][5] Target engagement was confirmed by changes in the expression of genes downstream of the EP4 receptor.[4][5] Pharmacodynamic analyses revealed a significant increase in CD3+ and CD8+ T-cell infiltration in tumors and an increase in the T-cell recruiting chemokine CXCL10 in the blood of treated patients.[7]
Clinical Activity
While no objective responses were observed, a best response of stable disease was reported in 23% of patients (7 out of 30).[4][5] Notably, four of these seven patients had a treatment duration of 18 weeks or more.[4][5]
| Dose Cohort | Number of Patients | Stable Disease (SD) | SD ≥ 18 weeks | Reference |
| 125 mg | ≥6 | 2 | Not specified | [4][5] |
| 250 mg | ≥6 | 2 | Not specified | [4][5] |
| 500 mg | ≥6 | Not specified | Not specified | [4][5] |
| 750 mg | ≥6 | 3 | Not specified | [4][5] |
| Total | 30 | 7 (23%) | 4 | [4][5] |
Table 3: Clinical Activity of this compound in a Phase I Study.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the impact of this compound on TAMs.
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of human macrophages in the presence of PGE2.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RPMI-1640 medium with 10% FBS
-
PGE2
-
This compound
-
Antibodies for flow cytometry (e.g., CD80, CD86 for M1; CD163, CD206 for M2)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-10)
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes by adherence to plastic or by using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Culture monocytes in RPMI-1640 supplemented with 10% FBS and M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.
-
Polarization and Treatment:
-
Plate the differentiated macrophages.
-
Add fresh media containing the following treatments:
-
Vehicle control
-
PGE2 (e.g., 10 nM)
-
This compound (e.g., 1 µM) + PGE2 (10 nM)
-
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers. Analyze by flow cytometry to determine the percentage of M1 and M2 polarized cells.
-
ELISA: Collect cell culture supernatants and measure the concentration of key M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines using specific ELISA kits.
-
RT-qPCR: Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to analyze the expression of M1 and M2-associated genes (e.g., NOS2, ARG1).
-
Syngeneic Mouse Tumor Model Study
Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)
-
Tumor cell line (e.g., CT26 colon carcinoma)
-
This compound
-
Vehicle for oral gavage
-
Calipers for tumor measurement
-
Reagents for tissue dissociation
-
Antibodies for flow cytometry and immunohistochemistry (IHC)
-
ELISA kits for cytokine analysis
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of syngeneic mice.
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound (e.g., 150 mg/kg) or vehicle daily by oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and harvest tumors and spleens.
-
-
Ex Vivo Analysis:
-
Tumor Dissociation: Prepare single-cell suspensions from the harvested tumors.
-
Flow Cytometry: Analyze the immune cell infiltrate in the tumors and spleens by staining with antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, as well as M1/M2 macrophage markers).
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the spatial distribution of immune cells.
-
Cytokine Analysis: Prepare tumor lysates and measure cytokine levels using ELISA or multiplex assays.
-
Conclusion and Future Directions
This compound represents a promising new approach in cancer immunotherapy by targeting the immunosuppressive myeloid cell compartment of the tumor microenvironment. Its ability to block the PGE2-EP4 signaling axis leads to a reprogramming of TAMs from an M2 to an M1-like phenotype, thereby promoting an anti-tumor immune response. The favorable safety profile and preliminary signs of clinical activity in a Phase I study warrant further investigation. Future studies should focus on combination therapies, for instance, with immune checkpoint inhibitors, to potentially achieve synergistic anti-tumor effects. Further elucidation of the downstream signaling pathways affected by this compound in different immune cell subsets will also be crucial for optimizing its clinical application and identifying predictive biomarkers of response.
References
- 1. Matrix effect in tumor lysates - Does it affect your cytokine ELISA and multiplex analyses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor tissue lysis and cytokine ELISA [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine quantitation with multiplex ELISA [bio-protocol.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Combining E7046 with Anti-PD-1 Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. Prostaglandin E2 (PGE2), often found at high levels within the TME, is a potent immunosuppressive molecule.[1][2] E7046 is a selective and orally bioavailable antagonist of the prostaglandin E2 receptor EP4.[3][4] By blocking the PGE2-EP4 signaling axis, this compound can modulate the immunosuppressive TME, primarily by affecting myeloid cell differentiation and function, thereby promoting an anti-tumor immune response.[1] Checkpoint inhibitors, such as anti-PD-1 antibodies, have revolutionized cancer treatment by reinvigorating exhausted T cells. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with anti-PD-1 checkpoint inhibitors, a strategy aimed at achieving synergistic anti-tumor effects.
Mechanism of Action: this compound and Anti-PD-1 Synergy
This compound functions by inhibiting the EP4 receptor, which is a key transducer of PGE2-mediated immunosuppression.[2] In the TME, PGE2, produced by tumor and stromal cells, acts on EP4 receptors expressed on various immune cells, particularly myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). This signaling promotes the differentiation of these cells into an immunosuppressive M2-like phenotype, which in turn dampens the activity of cytotoxic CD8+ T cells.[1][2]
By blocking the EP4 receptor, this compound is hypothesized to:
-
Reprogram Myeloid Cells: Shift the balance from immunosuppressive M2-like macrophages and MDSCs towards a more pro-inflammatory, anti-tumor M1-like phenotype.
-
Enhance T Cell Function: The reduction in myeloid-derived suppression creates a more favorable environment for the activation and proliferation of tumor-infiltrating CD8+ T cells.[1]
Anti-PD-1 antibodies work by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction is a critical immune checkpoint that leads to T cell exhaustion and dysfunction. By inhibiting this checkpoint, anti-PD-1 therapy restores the ability of T cells to recognize and eliminate cancer cells.
The combination of this compound and an anti-PD-1 antibody is predicated on a synergistic mechanism: this compound remodels the TME to be more permissive for a T cell-mediated anti-tumor response, while the anti-PD-1 antibody directly unleashes the cytotoxic potential of the T cells within that remodeled environment.
Data Presentation
Preclinical Efficacy of this compound and Anti-PD-1 Combination Therapy
The following tables summarize the quantitative data from a preclinical study evaluating the combination of this compound and an anti-PD-1 antibody in the CT26 syngeneic mouse model of colon carcinoma.
Table 1: Anti-Tumor Efficacy in the CT26 Mouse Model
| Treatment Group | Tumor Growth Inhibition | Tumor-Free Mice |
| Vehicle Control | - | 0% |
| This compound (single agent) | Modest Inhibition | Occasional |
| Anti-PD-1 (single agent) | Modest Inhibition | Occasional |
| This compound + Anti-PD-1 | Pronounced Inhibition | 40% [3] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in the CT26 Model
| Treatment Group | Key Immunological Changes in the TME |
| This compound + Anti-PD-1 | Robust accumulation and activation of CD8+ cytotoxic T lymphocytes (CTLs).[3] |
| Significantly improved ratio of activated Granzyme B+ CD8+ CTLs to CD4+CD25+Foxp3+ regulatory T cells (Tregs).[3] |
Experimental Protocols
The following protocols provide a framework for preclinical studies combining this compound with an anti-PD-1 antibody.
In Vivo Syngeneic Mouse Model of Colon Carcinoma
This protocol describes the establishment of the CT26 tumor model and the subsequent treatment with this compound and anti-PD-1.
Materials:
-
CT26 colon carcinoma cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-8 week old female BALB/c mice
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Isotype control antibody
-
Vehicle control for this compound
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: Harvest CT26 cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle for this compound orally (p.o.) daily and the isotype control antibody intraperitoneally (i.p.) twice a week.
-
This compound Group: Administer this compound (e.g., 150 mg/kg) p.o. daily.
-
Anti-PD-1 Group: Administer anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.
-
Combination Group: Administer this compound p.o. daily and anti-PD-1 antibody i.p. twice a week.
-
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or signs of morbidity are observed.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Materials:
-
Harvested tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL), DNAse I (0.1 mg/mL)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -Foxp3, -Granzyme B)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince harvested tumors and digest in RPMI containing Collagenase D and DNAse I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer.
-
Cell Staining:
-
Wash cells with FACS buffer and resuspend in Fc block for 10 minutes on ice.
-
Add the surface antibody cocktail (e.g., anti-CD45, -CD3, -CD4, -CD8) and incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
For intracellular staining (e.g., Foxp3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol.
-
Add the intracellular antibody cocktail and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition: Acquire data on a flow cytometer and analyze using appropriate software.
IFN-γ ELISpot Assay
Materials:
-
Harvested spleens
-
ELISpot plate pre-coated with anti-mouse IFN-γ antibody
-
RPMI-1640 medium with 10% FBS
-
Tumor-specific antigen (e.g., AH1 peptide for CT26)
-
Concanavalin A (positive control)
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Splenocyte Isolation: Prepare single-cell suspensions from harvested spleens by mechanical dissociation and passing through a 70 µm cell strainer. Lyse red blood cells.
-
Cell Plating: Add 2-5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Stimulation: Add the tumor-specific antigen (e.g., 10 µg/mL), Concanavalin A (5 µg/mL), or medium alone to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2.
-
Detection:
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
-
Analysis: Stop the reaction by rinsing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Conclusion
The combination of the EP4 antagonist this compound with an anti-PD-1 checkpoint inhibitor represents a promising strategy to enhance anti-tumor immunity. By targeting both the immunosuppressive myeloid compartment and the T cell checkpoint machinery, this combination has the potential to overcome resistance to single-agent immunotherapy and improve clinical outcomes. The protocols and data presented here provide a foundation for further preclinical investigation into this synergistic therapeutic approach.
References
Application Notes and Protocols: E7046 in Combination with Anti-CTLA-4 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental methodology for investigating the combination therapy of E7046, a selective EP4 receptor antagonist, and anti-CTLA-4 antibodies.
Introduction
Prostaglandin E2 (PGE2) is a key immunosuppressive molecule within the tumor microenvironment (TME) that promotes tumor progression by suppressing anti-tumor immunity.[1][2][3] this compound is a potent and selective small-molecule antagonist of the PGE2 receptor EP4.[4] By blocking EP4 signaling, this compound has been shown to modulate the TME by reprogramming immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thereby enhancing anti-tumor CD8+ T cell responses.[5][6][7]
CTLA-4 is an immune checkpoint receptor that negatively regulates T cell activation.[8][9] Anti-CTLA-4 antibodies block this interaction, leading to enhanced T cell-mediated anti-tumor immunity.[9] Preclinical studies have demonstrated that the combination of this compound and anti-CTLA-4 therapy results in synergistic anti-tumor activity, suggesting a promising therapeutic strategy for a range of cancers.[1][10][11]
Mechanism of Action
The combination of this compound and anti-CTLA-4 therapy targets two distinct but complementary immunosuppressive pathways in the TME.
-
This compound (EP4 Antagonist): Tumors often produce high levels of PGE2, which binds to the EP4 receptor on various immune cells, particularly myeloid cells. This signaling cascade promotes the differentiation and function of immunosuppressive MDSCs and M2-polarized TAMs. These cells, in turn, suppress the activity of cytotoxic CD8+ T cells. This compound blocks the EP4 receptor, thereby inhibiting the immunosuppressive functions of myeloid cells and creating a more favorable environment for T cell-mediated anti-tumor immunity.[2][4][7]
-
Anti-CTLA-4 Antibody: T cell activation is initiated through the T cell receptor (TCR) and co-stimulatory molecules like CD28. However, the inhibitory receptor CTLA-4 is upregulated on activated T cells and competes with CD28 for binding to its ligands (CD80/CD86) on antigen-presenting cells (APCs). This interaction delivers an inhibitory signal to the T cell, dampening the immune response. Anti-CTLA-4 antibodies block this inhibitory interaction, leading to sustained T cell activation and proliferation.[8][9]
The synergistic effect of this combination therapy stems from the simultaneous removal of myeloid-derived immunosuppression (by this compound) and the enhancement of T cell activation (by anti-CTLA-4), leading to a more robust and effective anti-tumor immune response.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and anti-CTLA-4 therapy in the 4T1 breast cancer model.
Table 1: In Vivo Efficacy of this compound and Anti-CTLA-4 Combination Therapy in the 4T1 Mouse Model
| Treatment Group | Tumor Growth Inhibition | Complete Response Rate | Reference |
| Vehicle Control | - | 0% | [4] |
| This compound (150 mg/kg, p.o., daily) | Modest | Not Reported | [1][10] |
| Anti-CTLA-4 (300 µg, i.p.) | Modest | Not Reported | [1][10] |
| This compound + Anti-CTLA-4 | Nearly Complete | 12.5% (1/8 mice) | [4] |
Table 2: Immunophenotyping of Tumor Microenvironment in the 4T1 Mouse Model
| Treatment Group | Key Immune Cell Changes | Reference |
| This compound + Anti-CTLA-4 | Robust accumulation and activation of CD8+ cytotoxic T lymphocytes (CTLs) | [1][10] |
| Significantly improved ratio of activated GZMB+CD8+ CTLs vs. CD4+CD25+Foxp3+ Treg cells | [1] |
Experimental Protocols
In Vivo Murine 4T1 Breast Cancer Model
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in combination with an anti-CTLA-4 antibody in a syngeneic mouse model.
Materials:
-
4T1 murine breast cancer cell line
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Anti-mouse CTLA-4 antibody (e.g., clone 9D9 or 9H10)
-
Isotype control antibody
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate media and conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 4T1 cells (in 100 µL of PBS) into the mammary fat pad of each female BALB/c mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., daily) + Isotype control (i.p.)
-
Group 2: this compound (150 mg/kg, p.o., daily) + Isotype control (i.p.)
-
Group 3: Vehicle control (p.o., daily) + Anti-CTLA-4 antibody (e.g., 300 µg total dose, i.p., on days 7, 10, and 13 post-tumor implantation)
-
Group 4: this compound (150 mg/kg, p.o., daily) + Anti-CTLA-4 antibody (e.g., 300 µg total dose, i.p., on days 7, 10, and 13 post-tumor implantation)
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size limit or at the end of the study. Tumors and spleens can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from tumor tissue.
Materials:
-
Tumor tissue
-
RPMI 1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against murine: CD45, CD3, CD4, CD8, Foxp3, Granzyme B, and other markers of interest.
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tissue Digestion: Mince the harvested tumor tissue and digest in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
RBC Lysis: If necessary, treat the cell suspension with RBC lysis buffer to remove red blood cells.
-
Staining:
-
Resuspend cells in FACS buffer.
-
Block Fc receptors with anti-CD16/32 for 10-15 minutes.
-
Incubate cells with a cocktail of surface antibodies for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
For intracellular staining (e.g., Foxp3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate cells with intracellular antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells.
-
-
Data Acquisition: Resuspend the stained cells in FACS buffer and acquire data on a flow cytometer.
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This protocol details the staining of CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-mouse CD8
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Peroxidase Block: Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-CD8 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the staining using a DAB substrate kit.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a coverslip using mounting medium.
-
Analysis: Analyze the slides under a microscope to assess the infiltration of CD8+ T cells within the tumor.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Reprogramming immunosuppressive myeloid cells facilitates immunotherapy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTLA-4 co-receptor impacts on the function of Treg and CD8+ T-cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated CTLA‐4‐independent immunosuppression of Treg cells disturbs CTLA‐4 blockade‐mediated antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for E7046 Treatment in Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7046 is a potent and selective small-molecule antagonist of the E-type prostanoid receptor 4 (EP4).[1] The prostaglandin E2 (PGE2)-EP4 signaling pathway is implicated in the progression of colorectal cancer (CRC) by promoting tumor cell proliferation, survival, and creating an immunosuppressive tumor microenvironment.[2][3][4] this compound represents a promising therapeutic agent by virtue of its ability to block these pro-tumorigenic effects. Preclinical studies have demonstrated its efficacy in reducing tumor growth and modulating the immune response in colon cancer models.[1] Furthermore, a first-in-human Phase I study has established a manageable safety profile and suggested immunomodulatory activity.[3][4]
These application notes provide a comprehensive guide for the experimental design of this compound treatment in both in vitro and in vivo colon cancer models, offering detailed protocols for key assays and data interpretation.
Mechanism of Action of this compound in Colon Cancer
This compound exerts its anti-tumor effects by competitively binding to the EP4 receptor, thereby preventing its activation by PGE2. In colon cancer, the binding of PGE2 to EP4 typically triggers a signaling cascade that promotes cancer progression. A key mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][5] This in turn activates Protein Kinase A (PKA), which can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).[6][7] Activated CREB promotes the transcription of genes involved in cell proliferation and survival.
Furthermore, EP4 signaling can transactivate the epidermal growth factor receptor (EGFR), a key driver of cancer cell growth.[2] This can occur through the release of EGFR ligands. The pathway can also influence cell cycle progression by modulating the expression of cell cycle inhibitors like p21WAF1/CIP1.[2] By blocking the initial step in this cascade, this compound effectively inhibits these downstream pro-tumorigenic signals.
In addition to its direct effects on tumor cells, this compound also modulates the tumor microenvironment. PGE2 produced within the tumor microenvironment can suppress the activity of anti-tumor immune cells, such as cytotoxic T lymphocytes and natural killer (NK) cells, and promote the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs).[3] By antagonizing the EP4 receptor on these immune cells, this compound can help to restore anti-tumor immunity.
Below is a diagram illustrating the PGE2-EP4 signaling pathway and the inhibitory action of this compound.
In Vitro Experimental Design
Cell Line Selection
A panel of human colorectal cancer cell lines with varying genetic backgrounds should be utilized to assess the efficacy of this compound. Recommended cell lines include:
| Cell Line | Key Characteristics |
| HT-29 | Adenocarcinoma, epithelial-like, known to express COX-2 and produce PGE2.[2] |
| HCA-7 | Adenocarcinoma, also expresses COX-2 and shows COX-2 dependent PGE2 generation.[2] |
| LoVo | Adenocarcinoma, expresses EP2 and EP4 receptors.[4] |
| CT26 | Murine colon carcinoma, suitable for syngeneic in vivo studies to evaluate immune effects. |
| SW480 | Adenocarcinoma, often used in proliferation and apoptosis studies.[8] |
Cell Proliferation Assays
Objective: To determine the effect of this compound on the proliferation of colon cancer cell lines.
Protocol: BrdU Incorporation Assay
-
Cell Seeding: Seed colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Substrate Reaction: Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value for each cell line and time point.
Alternative Protocol: MTT Assay
The MTT assay can be used as a complementary method to assess cell viability, which is often correlated with proliferation.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound (at IC50 concentration) or vehicle for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing RNase A and propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population would suggest cell cycle arrest.[2]
Apoptosis Assays
Objective: To determine if this compound induces apoptosis in colon cancer cells.
Protocol: TUNEL Assay
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (at IC50 and 2x IC50 concentrations) or vehicle for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label DNA strand breaks.
-
Microscopy: Visualize the apoptotic cells (positive TUNEL staining) using a fluorescence microscope.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Alternative Protocol: Annexin V/PI Staining
This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.
In Vivo Experimental Design
Animal Model Selection
The choice of animal model is critical for evaluating the in vivo efficacy of this compound.
| Model | Description | Advantages |
| APCMin/+ Mouse | A genetically engineered mouse model that develops spontaneous intestinal adenomas due to a mutation in the Apc gene.[1] | Represents the early stages of colorectal cancer and is useful for studying chemoprevention. |
| Syngeneic Tumor Models (e.g., CT26) | Implantation of murine colon cancer cells (CT26) into immunocompetent mice (e.g., BALB/c). | Allows for the study of the interaction between the drug, the tumor, and a fully functional immune system. |
| Xenograft Models (e.g., HT-29) | Implantation of human colon cancer cells into immunodeficient mice (e.g., nude or SCID mice). | Useful for assessing the direct anti-tumor activity of the drug on human cancer cells. |
APCMin/+ Mouse Model Protocol
Objective: To evaluate the chemopreventive potential of this compound on the development of intestinal polyps.
Experimental Workflow:
Protocol Details:
-
Animal Acclimatization: Acclimatize 6-8 week old APCMin/+ mice for at least one week.
-
Treatment Groups: Randomize mice into treatment groups (n=10-15 per group):
-
Vehicle control
-
This compound (e.g., 25 mg/kg, administered orally once daily)
-
-
Drug Administration: Administer this compound or vehicle by oral gavage for a predefined period (e.g., 8 weeks).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the treatment period (e.g., at 16 weeks of age), euthanize the mice and collect the entire intestine.
-
Polyp Quantification: Open the intestines longitudinally, wash with saline, and count and measure the size of all polyps in the small intestine and colon under a dissecting microscope.
-
Histology and Immunohistochemistry: Fix intestinal tissues in 10% neutral buffered formalin, embed in paraffin, and prepare sections for H&E staining and immunohistochemistry (e.g., for Cyclin D1 to assess cell proliferation).
Syngeneic Tumor Model Protocol (CT26)
Objective: To assess the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent model.
Experimental Workflow:
Protocol Details:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 106 CT26 cells into the flank of BALB/c mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups.
-
Treatment: Administer this compound (e.g., 25-50 mg/kg, oral gavage, daily) or vehicle.
-
Tumor Measurement: Measure tumor dimensions 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³ or signs of morbidity). Collect tumors for weight measurement, histology, and immune cell analysis.
-
Flow Cytometry of Tumor-Infiltrating Leukocytes:
-
Mechanically and enzymatically dissociate the tumors to create a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD8+ T cells, NK cells, MDSCs, M1/M2 macrophages).
-
Analyze the stained cells using a flow cytometer to quantify the proportions of these immune cell subsets.
-
Data Presentation and Expected Outcomes
Quantitative data from the described experiments should be summarized in clear and concise tables.
Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines
| Cell Line | This compound IC50 (µM) at 72h | % of Cells in G0/G1 (at IC50) | % Apoptosis (at 2x IC50) |
| HT-29 | Expected decrease | Expected increase | Expected increase |
| HCA-7 | Expected decrease | Expected increase | Expected increase |
| LoVo | Expected decrease | Expected increase | Expected increase |
| CT26 | Expected decrease | Expected increase | Expected increase |
Table 2: In Vivo Efficacy of this compound in Colon Cancer Models
| Model | Treatment Group | Average Polyp Number/Size | Tumor Growth Inhibition (%) | Change in CD8+ T cells in TME | Change in MDSCs in TME |
| APCMin/+ | Vehicle | Baseline | N/A | N/A | N/A |
| This compound | Expected decrease | N/A | N/A | N/A | |
| CT26 Syngeneic | Vehicle | N/A | 0% | Baseline | Baseline |
| This compound | N/A | Expected increase | Expected increase | Expected decrease |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in colon cancer models. By systematically assessing its effects on cell proliferation, apoptosis, cell cycle, and the tumor immune microenvironment, researchers can gain a comprehensive understanding of its therapeutic potential. The use of both in vitro and in vivo models is crucial for translating preclinical findings into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Proneoplastic effects of PGE2 mediated by EP4 receptor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E receptor 4 (EP4) promotes colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of cAMP in the promotion of colorectal cancer cell growth by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cAMP/PKA/CREB and TGFβ/SMAD4 Pathways Regulate Stemness and Metastatic Potential in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols: Phase I Clinical Trial Design for E7046 in Advanced Cancers
These application notes provide a detailed overview of the first-in-human, Phase I clinical trial of E7046, a selective prostaglandin E2 (PGE2) receptor E-type 4 (EP4) antagonist, for the treatment of advanced solid tumors. The included protocols are representative methodologies for the key pharmacokinetic and pharmacodynamic assessments employed in this study.
Introduction to this compound
This compound is an orally administered, small-molecule inhibitor that selectively targets the EP4 receptor.[1][2][3] Prostaglandin E2 (PGE2) is frequently overproduced in the tumor microenvironment and contributes to an immunosuppressive milieu by acting on various immune cells through its receptors. The EP4 receptor, in particular, is implicated in mediating these immunosuppressive effects. By antagonizing the EP4 receptor, this compound is designed to reverse PGE2-mediated immunosuppression and enhance anti-tumor immune responses.[1][2][3] Preclinical studies have demonstrated that this compound can inhibit tumor growth and synergize with other immunotherapies.
Signaling Pathway of this compound
This compound functions by blocking the binding of PGE2 to the EP4 receptor on immune cells within the tumor microenvironment. This inhibition is hypothesized to counteract the immunosuppressive signals driven by PGE2, leading to an enhanced anti-tumor immune response.
Phase I Clinical Trial Design (NCT02540291)
This first-in-human study was a dose-escalation trial designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), maximum tolerated dose (MTD), and recommended Phase II dose of this compound in patients with advanced solid tumors.[1][2]
3.1. Study Objectives
-
Primary Objectives: To determine the safety and tolerability of this compound and to establish the MTD and/or recommended Phase II dose.
-
Secondary Objectives: To characterize the PK and PD of this compound, and to evaluate preliminary anti-tumor activity.
3.2. Patient Population
The study enrolled 30 patients with advanced solid tumors, particularly those cancer types known to have high levels of myeloid infiltrates.[1][2]
3.3. Study Schema
The trial followed a sequential dose-escalation design. This compound was administered orally once daily in 21-day cycles.[3]
Summary of Clinical Data
4.1. Dose Escalation and Patient Enrollment
| Dose Level (oral, once daily) | Number of Patients |
| 125 mg | ≥6 |
| 250 mg | ≥6 |
| 500 mg | ≥6 |
| 750 mg | ≥6 |
| Total | 30 |
4.2. Safety and Tolerability
No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached.[1][2] The most common adverse events (AEs) are summarized below.
| Adverse Event | Frequency |
| Fatigue | 37% |
| Diarrhea | 33% |
| Nausea | 30% |
Grade 3/4 treatment-related AEs occurred in 4 patients and included rash, diarrhea, allergic reaction, anaphylaxis, hypersensitivity, and hyperuricemia.[3]
4.3. Pharmacokinetics
| Parameter | Result |
| Elimination Half-life (t1/2) | ~12 hours[1][2] |
| Dose Proportionality | Exposure increased dose-dependently up to 500 mg[3] |
4.4. Preliminary Efficacy
No objective tumor responses were reported.[3] The best response was stable disease.
| Efficacy Measure | Result |
| Best Response (irRECIST) | Stable Disease (SD) in 23% of patients (7/30)[1] |
| Duration of SD | ≥18 weeks in 4 of 7 patients with SD[1][2] |
| Metabolic Response (18F-FDG PET) | 20% of patients (3/15) achieved a metabolic response[1][2] |
Experimental Protocols
Detailed protocols for the key pharmacodynamic and biomarker analyses are provided below. These are generalized protocols based on standard laboratory procedures.
5.1. Protocol: Pharmacokinetic Analysis of this compound in Human Plasma
Objective: To determine the concentration of this compound in patient plasma samples over time to calculate key PK parameters.
Materials:
-
Blood collection tubes (e.g., K2-EDTA)
-
Refrigerated centrifuge
-
Cryovials for plasma storage
-
-80°C freezer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
This compound analytical standard and internal standard
-
Reagents for protein precipitation (e.g., acetonitrile)
Procedure:
-
Blood Collection: Collect whole blood samples at pre-defined time points before and after this compound administration.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood tubes at 1,500 x g for 15 minutes at 4°C.
-
Plasma Aliquoting and Storage: Carefully aspirate the supernatant (plasma) and transfer it into labeled cryovials. Store immediately at -80°C until analysis.
-
Sample Preparation for LC-MS/MS: a. Thaw plasma samples on ice. b. Spike a known amount of internal standard into each plasma sample. c. Precipitate proteins by adding 3 volumes of cold acetonitrile. d. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Use a suitable chromatographic column and mobile phase to separate this compound from other plasma components. c. Quantify the concentration of this compound based on the response ratio to the internal standard, using a standard curve prepared with the this compound analytical standard.
-
Data Analysis: Use pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.
5.2. Protocol: Immunohistochemistry for CD3+ and CD8+ T-cell Infiltration in FFPE Tumor Biopsies
Objective: To visualize and quantify the infiltration of CD3+ (pan-T-cell) and CD8+ (cytotoxic T-cell) lymphocytes in pre- and on-treatment tumor biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Heat source for antigen retrieval (e.g., steamer, pressure cooker)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-human CD3 and Mouse anti-human CD8
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
DAB chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium and coverslips
-
Microscope with digital imaging system
Procedure:
-
Deparaffinization and Rehydration: a. Bake slides at 60°C for 30 minutes. b. Immerse slides in xylene (2 changes, 5 minutes each). c. Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
Antigen Retrieval: a. Immerse slides in pre-heated antigen retrieval buffer. b. Heat at 95-100°C for 20-30 minutes. c. Allow slides to cool to room temperature.
-
Staining: a. Quench endogenous peroxidase activity with 3% H2O2 for 10 minutes. b. Rinse with wash buffer (e.g., PBS with 0.05% Tween-20). c. Apply blocking buffer for 30-60 minutes. d. Incubate with primary antibody (anti-CD3 or anti-CD8) at the optimal dilution overnight at 4°C. e. Rinse with wash buffer. f. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Rinse with wash buffer.
-
Visualization and Counterstaining: a. Apply DAB substrate solution and monitor for color development. b. Immerse slides in distilled water to stop the reaction. c. Counterstain with hematoxylin. d. Dehydrate, clear, and mount with a permanent mounting medium.
-
Image Analysis: a. Scan the entire slide at high resolution. b. Use digital image analysis software to quantify the number of CD3+ and CD8+ positive cells per unit area in different tumor compartments (e.g., intra-tumoral, stromal).
5.3. Protocol: Gene Expression Analysis of IDO1, EOMES, and PD-L1 from FFPE Tumor Biopsies via qRT-PCR
Objective: To quantify the mRNA expression levels of key immune-regulatory genes in tumor tissue.
Materials:
-
FFPE tumor tissue scrolls or sections
-
Deparaffinization solution (e.g., xylene)
-
RNA extraction kit for FFPE tissue
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for IDO1, EOMES, PD-L1, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: a. Deparaffinize FFPE tissue sections using xylene, followed by ethanol washes. b. Lyse the tissue and reverse the formalin cross-linking by proteinase K digestion at an elevated temperature, according to the kit manufacturer's instructions. c. Isolate RNA using spin columns. d. Perform an on-column DNase I digestion to remove contaminating genomic DNA. e. Elute the RNA and assess its concentration and purity.
-
Reverse Transcription: a. Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and reference genes, and cDNA template. b. Run the qPCR reaction on a thermal cycler using an appropriate cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. c. Compare the on-treatment expression levels to the pre-treatment baseline.
5.4. Protocol: 18F-FDG PET Imaging for Metabolic Response Assessment
Objective: To assess changes in tumor glucose metabolism as an indicator of treatment response.
Materials:
-
PET/CT scanner
-
18F-Fluorodeoxyglucose (18F-FDG) radiotracer
-
Glucose meter
Procedure:
-
Patient Preparation: a. Patients must fast for at least 6 hours prior to the scan to minimize background glucose levels. b. Ensure blood glucose is below 150-200 mg/dL before tracer injection. c. Patients should rest in a quiet, dimly lit room to minimize muscle glucose uptake.
-
Radiotracer Injection: a. Administer a weight-based dose of 18F-FDG intravenously.
-
Uptake Phase: a. The patient must rest for approximately 60 minutes to allow for the distribution and uptake of the 18F-FDG.
-
Imaging: a. Position the patient on the PET/CT scanner bed. b. Perform a low-dose CT scan for attenuation correction and anatomical localization. c. Acquire PET images from the skull base to the mid-thigh.
-
Image Analysis: a. Reconstruct and review the PET, CT, and fused PET/CT images. b. Identify areas of abnormal 18F-FDG uptake corresponding to tumor lesions. c. Quantify the metabolic activity using the Standardized Uptake Value (SUV). d. Compare the SUV of target lesions on the on-treatment scan to the baseline scan to determine the metabolic response (e.g., using PERCIST criteria).
Conclusion
The Phase I trial of this compound demonstrated a manageable safety profile and evidence of immunomodulatory activity in heavily pretreated patients with advanced cancers.[1][2] The observed stable disease and metabolic responses, coupled with favorable pharmacokinetic and pharmacodynamic profiles, supported further development of this compound, particularly in combination with other anti-cancer agents.[1][2] The 250 mg and 500 mg doses were proposed for further investigation.[1][2]
References
Application Notes and Protocols: Assessing Immune Response to E7046 Treatment In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7046 is a potent and selective small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2][3] In the tumor microenvironment (TME), elevated levels of PGE2 mediate immunosuppression, thereby facilitating tumor immune evasion and progression.[4] this compound is designed to counteract this immunosuppressive effect by blocking the PGE2-EP4 signaling pathway, primarily within tumor-associated myeloid cells.[5] This document provides detailed application notes and experimental protocols for assessing the in vivo immunomodulatory effects of this compound treatment in preclinical and clinical research settings.
This compound has been shown to reprogram the TME by reducing the prevalence of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and M2-like tumor-associated macrophages (TAMs).[1][4] Concurrently, it promotes the differentiation of monocytes into antigen-presenting cells and enhances the recruitment and activation of cytotoxic CD8+ T lymphocytes into the tumor.[1][4] These modulatory effects make the comprehensive assessment of the immune response a critical component of evaluating the efficacy of this compound.
Data Presentation: Summary of Expected In Vivo Immune Responses to this compound
The following tables summarize quantitative data on the immunological effects of this compound, compiled from preclinical and clinical studies. These data serve as a reference for expected outcomes when assessing the immune response to this compound treatment.
Table 1: Preclinical In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Models
| Tumor Model | This compound Dose (Oral Gavage) | Treatment Duration | Tumor Growth Inhibition (%) | Key Immunological Changes | Reference |
| CT-26 (Colon Carcinoma) | 100 mg/kg, daily | 14 days | ~50% | Reduced intratumoral mMDSCs and M2-like macrophages; Increased M1-like macrophages and CD8+ T cell infiltration. | [4] |
| 4T1 (Breast Cancer) | 100 mg/kg, daily | 21 days | ~40% | Increased accumulation of GZMB+ CD8+ T cells in the tumor. | [6] |
| B16F10 (Melanoma) | Not Specified | Not Specified | Variable | Data suggests myeloid cell-rich tumors show enhanced response. | [7] |
Table 2: Pharmacodynamic Biomarker Changes in a Phase I Clinical Trial of this compound (NCT02540291)
| Parameter | Dose Range (Oral, Once Daily) | Observation | Key Findings | Reference |
| Gene Expression (Peripheral Blood) | 125-750 mg | Modulation of EP4-regulated genes | Decreased expression of IDO1 and EOMES; Increased expression of CD274 (PD-L1). | [1][3][8] |
| Serum Cytokines/Chemokines | 125-750 mg | Increased levels of T-cell recruiting chemokines | Significant increase in CXCL10. | [1][8] |
| Tumor Infiltrating Lymphocytes | 250 mg and 500 mg | Increased T-cell infiltration | Enhanced accumulation of CD3+ and CD8+ T cells in the tumor. | [1][8] |
| Clinical Response | 125-750 mg | Stable Disease | Best overall response of stable disease was observed in 23% of patients. | [1][2][3] |
Signaling Pathways and Experimental Workflow
PGE2-EP4 Signaling Pathway and its Blockade by this compound
The following diagram illustrates the immunosuppressive signaling cascade initiated by PGE2 binding to the EP4 receptor on myeloid cells and how this compound intervenes.
Experimental Workflow for In Vivo Assessment of this compound
This diagram outlines a typical experimental workflow for evaluating the in vivo immune response to this compound in a preclinical tumor model.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo immune response to this compound treatment.
Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the populations of MDSCs, TAMs, and T cells within the tumor microenvironment following this compound treatment.
Materials:
-
Freshly harvested tumors
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see table below)
-
Viability dye (e.g., Zombie Aqua™)
-
Flow cytometer
Antibody Panel for Myeloid Cells:
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD11b | PE-Cy7 | Myeloid cells |
| Ly6G | APC | Granulocytic MDSCs |
| Ly6C | PerCP-Cy5.5 | Monocytic MDSCs |
| F4/80 | PE | Macrophages |
| CD206 | APC-Cy7 | M2-like TAMs |
| MHC Class II | FITC | M1-like TAMs, Antigen presentation |
Antibody Panel for T Cells:
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD3 | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |
| FoxP3 | PE | Regulatory T cells |
| Granzyme B | FITC | Activated cytotoxic T cells |
Protocol:
-
Tumor Digestion:
-
Mince the harvested tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the tissue fragments to a 50 mL conical tube containing a digestion buffer of RPMI-1640, Collagenase D, and DNase I.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Quench the digestion by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL tube.
-
-
Cell Preparation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
If significant red blood cell contamination is present, resuspend the pellet in RBC Lysis Buffer for 1-2 minutes at room temperature, then quench with PBS.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in FACS buffer.
-
-
Staining:
-
Count the cells and adjust the concentration to 1x10^7 cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Stain for viability according to the manufacturer's protocol.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating with Fc block for 10 minutes at 4°C.
-
Add the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells using a commercially available kit, then stain with the intracellular antibodies.
-
Wash and resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, then on CD45+ leukocytes.
-
Further gate on specific myeloid and T cell populations based on the markers listed above.
-
ELISpot Assay for Antigen-Specific T Cell Response
Objective: To measure the frequency of antigen-specific, cytokine-producing T cells (e.g., IFN-γ) from splenocytes of this compound-treated mice.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
70 µm cell strainers
-
RBC Lysis Buffer
-
ELISpot plate (pre-coated with anti-IFN-γ antibody)
-
Tumor-associated antigen (peptide or whole protein)
-
Concanavalin A (positive control)
-
Biotinylated detection antibody (anti-IFN-γ)
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Protocol:
-
Splenocyte Isolation:
-
Harvest spleens aseptically and place them in RPMI-1640.
-
Generate a single-cell suspension by mashing the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the splenocytes with RPMI-1640 and resuspend in complete RPMI-1640 (with 10% FBS).
-
-
Cell Plating and Stimulation:
-
Count the live cells and adjust the concentration.
-
Add 2-5x10^5 splenocytes to each well of the pre-coated ELISpot plate.
-
Add the specific tumor antigen to the appropriate wells.
-
Include positive control wells (Concanavalin A) and negative control wells (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 4 times with PBST.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST.
-
Add the substrate solution and incubate until spots develop (15-30 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader.
-
Immunohistochemistry for CD8+ T Cell Infiltration
Objective: To visualize and quantify the infiltration of CD8+ T cells into the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-CD8)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate the slides at 60°C for 30 minutes.
-
Immerse in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100%, 95%, 70% (2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval buffer at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-CD8 antibody overnight at 4°C.
-
Rinse with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
-
Visualization and Counterstaining:
-
Apply the DAB substrate and incubate until a brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
-
Mounting and Analysis:
-
Coverslip the slides with mounting medium.
-
Image the slides using a bright-field microscope.
-
Quantify the number of CD8+ cells per unit area using image analysis software.
-
Multiplex Cytokine Assay
Objective: To measure the levels of multiple cytokines and chemokines in the serum or tumor lysates of this compound-treated animals.
Materials:
-
Serum samples or tumor lysates
-
Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery)
-
Assay-specific buffers and reagents
-
Multiplex plate reader
Protocol:
-
Sample Preparation:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Prepare tumor lysates by homogenizing tumor tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to clarify and collect the supernatant.
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the chosen multiplex assay kit. This typically involves:
-
Preparing standards and samples.
-
Adding samples to a 96-well plate containing antibody-coupled beads.
-
Incubating to allow cytokine capture.
-
Washing the beads.
-
Adding a detection antibody cocktail.
-
Incubating to form the sandwich immunoassay.
-
Adding a fluorescent reporter (e.g., streptavidin-phycoerythrin).
-
Washing the beads.
-
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible multiplex reader.
-
Calculate the concentration of each cytokine based on the standard curve using the analysis software provided with the instrument.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for assessing the in vivo immune response to this compound treatment. By employing these methodologies, researchers can effectively characterize the immunomodulatory effects of this EP4 antagonist, contributing to a deeper understanding of its mechanism of action and its potential as a cancer immunotherapy. Consistent and rigorous application of these protocols will ensure the generation of high-quality, reproducible data critical for the development of this compound and other immunomodulatory agents.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of this compound, a novel PGE<sub>2</sub> receptor type 4 inhibitor, in patients with advanced solid tumors: Clinical results and effects on myeloid- and T-lymphoid cell-mediated immunosuppression. - ASCO [asco.org]
Application Notes and Protocols for E7046 in Breast Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7046 is an orally bioavailable and selective antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4).[1] In the tumor microenvironment (TME) of breast cancer, elevated levels of PGE2, often driven by cyclooxygenase-2 (COX-2) overexpression, contribute to an immunosuppressive landscape. PGE2, by signaling through the EP4 receptor on various immune and cancer cells, promotes tumor progression, metastasis, and resistance to therapy. This compound blocks this signaling pathway, thereby modulating the TME to be more conducive to an anti-tumor immune response. Its primary mechanism of action involves inhibiting the differentiation and function of immunosuppressive tumor-associated myeloid cells (TAMCs), including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). This leads to enhanced anti-tumor immunity, primarily mediated by CD8+ T cells.
Mechanism of Action in Breast Cancer
This compound competitively binds to the EP4 receptor, a G-protein coupled receptor, preventing its activation by PGE2. This blockade disrupts downstream signaling cascades that are crucial for the pro-tumorigenic effects of PGE2 in breast cancer. Key consequences of EP4 antagonism by this compound in the breast TME include:
-
Modulation of Myeloid Cells: this compound inhibits the differentiation of monocytes into immunosuppressive M2-like TAMs and MDSCs. Instead, it promotes the development of antigen-presenting cells that can prime and activate anti-tumor T cell responses.
-
Enhancement of T-Cell Function: By reducing the population of immunosuppressive myeloid cells, this compound alleviates the suppression of CD8+ cytotoxic T lymphocytes, leading to their increased infiltration and activity within the tumor.
-
Inhibition of Metastasis: The PGE2-EP4 axis is implicated in promoting cancer cell migration, invasion, and the formation of pre-metastatic niches. This compound has been shown to interfere with these processes.
-
Reduction of Angiogenesis and Lymphangiogenesis: PGE2 can stimulate the production of pro-angiogenic and pro-lymphangiogenic factors like VEGF-A, VEGF-C, and VEGF-D through EP4 signaling. This compound can mitigate these effects.
Data Presentation
In Vitro Cytotoxicity
While this compound's primary mechanism is immunomodulatory, it's important to assess its direct cytotoxic effects on breast cancer cell lines. The following table presents representative data for an EP4 antagonist (Compound 36) in comparison to this compound, highlighting the need for empirical determination of IC50 values for this compound across a panel of breast cancer cell lines.
| Cell Line | Subtype | Compound | IC50 (µM) |
| MCF-7 | Luminal A | Compound 36 | 46.73 |
| MCF-7 | Luminal A | This compound | >100 |
| 4T1 | Murine Mammary Carcinoma | Compound 36 | 79.47 |
| 4T1 | Murine Mammary Carcinoma | This compound | >100 |
Note: The provided data for this compound suggests minimal direct cytotoxicity at the tested concentrations. The anti-tumor effects of this compound are primarily attributed to its immunomodulatory properties. Researchers should determine the IC50 values for this compound in their specific breast cancer cell lines of interest using the protocol provided below.
In Vivo Efficacy: Syngeneic Mouse Models
This compound has demonstrated significant anti-tumor activity in preclinical syngeneic mouse models of breast cancer.
| Model | Treatment | Tumor Growth Inhibition (%) | Key Biomarker Changes |
| 4T1 Murine Mammary Carcinoma | This compound (150 mg/kg, daily oral gavage) | Dose-dependent inhibition | Increased ratio of M1-like/M2-like TAMs, Increased ratio of CD8+ Granzyme B+ T cells/Tregs |
| EMT6 Murine Mammary Carcinoma | This compound (150 mg/kg, daily oral gavage) | Significant tumor growth inhibition | Enhanced anti-tumor immune responses |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol details the determination of the direct cytotoxic effect of this compound on adherent breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1)
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Gently remove the medium.
-
Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plates on a plate shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EP4 Signaling Pathway
This protocol is for assessing the effect of this compound on key proteins in the PGE2-EP4 signaling pathway in breast cancer cells.
Materials:
-
Breast cancer cells
-
Complete growth medium
-
This compound
-
PGE2 (prostaglandin E2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed breast cancer cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with PGE2 (e.g., 1 µM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Murine Syngeneic Breast Cancer Model
This protocol describes a typical in vivo study to evaluate the efficacy of this compound in a 4T1 murine mammary carcinoma model.[2][3][4][5]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine mammary carcinoma cells
-
Complete growth medium for 4T1 cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Flow cytometry antibodies for immune cell profiling (e.g., anti-CD45, -CD3, -CD4, -CD8, -Gr1, -F4/80, -CD11b)
-
Tissue dissociation reagents
Procedure:
-
Tumor Cell Implantation:
-
Culture 4T1 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Prepare a formulation of this compound for oral gavage at the desired concentration (e.g., 150 mg/kg).
-
Administer this compound or vehicle to the respective groups daily by oral gavage.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe the mice for any signs of toxicity.
-
-
Tumor and Spleen Collection and Analysis (at study endpoint):
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint.
-
Excise the tumors and spleens.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, and the remainder can be processed into a single-cell suspension for flow cytometry.
-
Spleens can also be processed into single-cell suspensions for flow cytometric analysis of systemic immune cell populations.
-
-
Flow Cytometry Analysis:
-
Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, MDSCs, macrophages).
-
Acquire the data on a flow cytometer and analyze the results to determine the effect of this compound on the tumor immune microenvironment.
-
Visualizations
Caption: this compound Mechanism of Action in the Tumor Microenvironment.
Caption: Experimental Workflows for this compound Evaluation.
Caption: Simplified PGE2-EP4 Signaling Pathway in Breast Cancer.
References
- 1. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4T1 Syngeneic Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 4. Combined Extract of Heated 4T1 and a Heat-Killed Preparation of Lactobacillus Casei in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imagable 4T1 model for the study of late stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: E7046 Maximum Tolerated Dose (MTD) Determination in Humans
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the determination of the maximum tolerated dose (MTD) of E7046 in human subjects.
Frequently Asked Questions (FAQs)
Q1: What is the determined Maximum Tolerated Dose (MTD) of this compound in humans?
A1: In the first-in-human, phase I clinical trial (NCT02540291), the MTD of this compound was not reached.[1][2] No dose-limiting toxicities (DLTs) were observed at the tested dose levels.[1][2]
Q2: What were the dose levels of this compound evaluated in the phase I trial?
A2: this compound was administered orally once daily in sequentially escalating dose cohorts of 125 mg, 250 mg, 500 mg, and 750 mg.[1][2]
Q3: What was the patient population for the this compound MTD study?
A3: The study enrolled patients with advanced solid tumors, particularly those with cancer types associated with high levels of myeloid infiltrates.[2][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a highly selective, small-molecule antagonist of the E-type prostanoid receptor 4 (EP4) for prostaglandin E2 (PGE2).[1][2] By inhibiting the EP4 receptor, this compound is designed to modulate the immunosuppressive tumor microenvironment.[4]
Q5: What were the primary objectives of the first-in-human study?
A5: The primary objectives were to assess the safety, tolerability, MTD, and/or the recommended phase 2 dose (RP2D) of this compound.[3]
Q6: Were there any notable adverse events observed during the trial?
A6: While no DLTs were reported, the most common adverse events included fatigue, diarrhea, and nausea.[5] Grade 3/4 treatment-related adverse events occurred in a small number of patients and included rash, diarrhea, allergic reaction, anaphylaxis, hypersensitivity, and hyperuricemia.[5]
Troubleshooting Guide
| Issue/Question | Possible Cause | Recommended Action |
| Unexpected toxicity observed at a low dose level. | Patient-specific factors (e.g., comorbidities, concurrent medications). Deviation from the protocol. | Review the patient's medical history and concomitant medications. Ensure strict adherence to the study protocol. Report the event immediately to the study sponsor and regulatory authorities as per protocol guidelines. |
| Difficulty in determining if an adverse event is a Dose-Limiting Toxicity (DLT). | Ambiguity in the DLT definition within the study protocol. | Refer to the specific DLT definition outlined in the clinical trial protocol. The protocol for the this compound study defined the MTD as the dose level at which ≥2 of six patients experienced a DLT.[1] Consult with the study's medical monitor for clarification. |
| Sub-optimal drug exposure despite dose escalation. | Issues with drug formulation, patient compliance, or unexpected pharmacokinetic interactions. | Verify patient compliance with the dosing regimen. Analyze pharmacokinetic data to assess drug absorption and metabolism. Investigate potential drug-drug interactions with concomitant medications. |
| Lack of biological response despite reaching higher dose levels. | The target patient population may not be responsive to the drug's mechanism of action. The drug may not be reaching the target tissue at sufficient concentrations. | Re-evaluate the inclusion/exclusion criteria for the study. Perform pharmacodynamic studies, such as analyzing paired tumor biopsies, to confirm target engagement, as was done in the this compound trial.[1][2] |
Quantitative Data Summary
Table 1: this compound Phase I Dose Escalation Summary [1][2]
| Dose Cohort | Number of Patients | Dose-Limiting Toxicities (DLTs) Observed |
| 125 mg | ≥6 | 0 |
| 250 mg | ≥6 | 0 |
| 500 mg | ≥6 | 0 |
| 750 mg | ≥6 | 0 |
Table 2: Pharmacokinetic and Response Data for this compound [1][2]
| Parameter | Finding |
| Elimination Half-Life (t½) | Approximately 12 hours |
| Drug Exposure | Increased dose-dependently from 125 to 500 mg |
| Best Response | Stable disease (per irRECIST) in 23% of patients |
Experimental Protocols
Protocol for Determining the Maximum Tolerated Dose of this compound
Study Design: This was a first-in-human, open-label, multicenter, dose-escalation Phase I clinical trial (NCT02540291).[1][3] The study employed a modified 3+3 dose-escalation design.[3]
Patient Population: Eligible patients were adults (≥ 18 years old) with advanced, unresectable solid tumors, particularly those with high myeloid cell infiltration, and an ECOG performance status of 0 or 1.[3]
Dosing and Administration: this compound was administered orally once daily in continuous 21-day cycles.[1] The starting dose was 125 mg, which was determined based on preclinical toxicology and pharmacology studies.[1]
Dose Escalation:
-
Patients were enrolled in sequential cohorts of at least six patients per dose level (125, 250, 500, and 750 mg).[1][2]
-
Dose escalation to the next level proceeded if, in the first cycle (21 days), no more than one of the six patients in a cohort experienced a Dose-Limiting Toxicity (DLT).[1]
-
The MTD was defined as the dose level at which two or more of the six patients in a cohort experienced a DLT.[1] If the MTD was not reached, the recommended phase 2 dose (RP2D) would be selected based on an integrated evaluation of safety, clinical benefit, and pharmacokinetic/pharmacodynamic data.[3]
Assessments:
-
Safety and Tolerability: Monitored through the recording of adverse events, graded according to the National Cancer Institute–Common Terminology Criteria for Adverse Events (NCI-CTCAE). DLTs were assessed during the first cycle.
-
Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of this compound, including its elimination half-life and dose-proportionality.[2]
-
Pharmacodynamics: Paired tumor biopsies and blood samples were collected before and during treatment to assess target modulation and immune responses.[1][2]
-
Tumor Response: Tumor assessments were performed every 6 weeks using irRECIST criteria.[1][2]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the PGE2-EP4 signaling pathway.
Experimental Workflow for MTD Determination
Caption: Dose-escalation workflow for the this compound Phase I trial.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. asco.org [asco.org]
E7046 Technical Support Center: Optimizing Dosing for Sustained EP4 Inhibition
Welcome to the E7046 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosing schedule of this compound for sustained EP4 inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective antagonist of the Prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2][3] Its mechanism of action involves blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways that promote an immunosuppressive tumor microenvironment.[1][3][4] By antagonizing EP4, this compound diminishes myeloid-derived suppressor cell (MDSC) and M2 macrophage-mediated immunosuppression, which can enhance anti-tumor immune responses.[1][3]
Q2: What is the recommended dosing schedule for this compound in preclinical in vivo models?
A2: Based on preclinical studies, this compound has been administered orally once daily.[5] A common dosing regimen in murine tumor models is 100 or 150 mg/kg, administered as a daily oral suspension in 0.5% methylcellulose for 21 consecutive days.[5][6]
Q3: What were the dosing schedules used in the first-in-human clinical trial?
A3: In the first-in-human phase I clinical trial (NCT02540291), this compound was administered orally once daily in escalating dose cohorts of 125 mg, 250 mg, 500 mg, and 750 mg.[1][2][7] The 250 mg and 500 mg doses are proposed for further development in combination settings.[1][2]
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound has an elimination half-life of approximately 12 hours in humans, which supports a once-daily dosing schedule.[1][2][8] Drug exposure (AUC) increases in a dose-dependent manner up to 500 mg.[1][2]
Q5: How can I confirm that this compound is effectively inhibiting the EP4 pathway in my experiments?
A5: EP4 inhibition can be confirmed by assessing downstream signaling events. Since the EP4 receptor is coupled to Gαs, its activation by PGE2 leads to an increase in intracellular cyclic AMP (cAMP).[9] Therefore, a reduction in PGE2-induced cAMP levels in your experimental system is a direct indicator of this compound activity. Additionally, you can measure the expression of genes known to be downstream of EP4 signaling, such as IDO1 and EOMES.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent in vitro results | Compound Precipitation: this compound has limited solubility in aqueous solutions. | Prepare stock solutions in 100% DMSO.[10] For cell-based assays, ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent-induced toxicity. Use freshly prepared DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[10] |
| Cell Line Variability: Different cell lines may express varying levels of the EP4 receptor. | Confirm EP4 receptor expression in your chosen cell line at the mRNA and/or protein level before initiating experiments. | |
| Ligand Degradation: PGE2 is unstable in aqueous solutions. | Prepare fresh PGE2 solutions for each experiment from a concentrated stock stored at -80°C. | |
| Difficulty achieving sustained in vivo tumor growth inhibition | Suboptimal Dosing Schedule: The dosing frequency may not be sufficient to maintain therapeutic concentrations of this compound. | Given the 12-hour half-life observed in humans, a once-daily dosing regimen is generally recommended.[1][2] However, for preclinical models, pharmacokinetic studies may be required to optimize the dosing schedule for your specific animal model. |
| Inadequate Formulation: Poor suspension of this compound can lead to inaccurate dosing. | Prepare a homogenous suspension of this compound in a suitable vehicle such as 0.5% methylcellulose or a formulation containing PEG300 and Tween-80.[6][10] Ensure the suspension is well-mixed before each administration. | |
| Tumor Model Resistance: The tumor model may not be sensitive to EP4 inhibition alone. | Consider combination therapies. This compound has shown synergistic effects when combined with other immunotherapies, such as checkpoint inhibitors (e.g., anti-CTLA-4) or Treg-depleting agents.[1][3] | |
| Challenges with compound formulation for in vivo studies | Precipitation in Vehicle: The compound may not be fully soluble or may precipitate out of the chosen vehicle. | Several in vivo formulations have been reported. One option is a suspension in 0.5% methylcellulose.[5] Another is a solution using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Heating and/or sonication can aid dissolution.[6] Always prepare fresh formulations and use them immediately for optimal results.[10] |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 | 13.5 nM | Not Specified | [10] |
| Ki | 23.14 nM | Not Specified | [10] |
| Elimination Half-life (t1/2) | 12 hours | Human | [1][2][8] |
| Clinical Dosing (Phase I) | 125, 250, 500, 750 mg (once daily, oral) | Human | [1][2][7] |
| Preclinical Dosing (in vivo) | 100 - 150 mg/kg (once daily, oral) | Murine | [5][6] |
| Solubility in DMSO | ≥ 100 mg/mL | N/A | [10] |
Experimental Protocols
In Vitro cAMP Assay for EP4 Inhibition
Objective: To measure the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Prostaglandin E2 (PGE2)
-
This compound
-
DMSO
-
cAMP assay kit (e.g., a competitive immunoassay or a reporter gene assay)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed HEK293-hEP4 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer (e.g., cell culture medium containing a phosphodiesterase inhibitor like IBMX). Also, prepare a stock solution of PGE2 in DMSO and dilute it to the desired final concentration in the assay buffer.
-
Treatment:
-
Wash the cells once with serum-free medium.
-
Add the this compound dilutions to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Add PGE2 to the wells to stimulate cAMP production. The concentration of PGE2 should be at or near its EC80 to ensure a robust signal.
-
Incubate for a further specified period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Myeloid Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of monocytes into immunosuppressive myeloid cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
PGE2
-
This compound
-
Flow cytometry antibodies (e.g., anti-CD14, anti-CD11b, anti-HLA-DR, anti-CD86)
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Culture: Culture human monocytes with GM-CSF and IL-4 to induce differentiation towards a dendritic cell-like phenotype.
-
Treatment:
-
Add PGE2 to the culture medium to promote the differentiation of immunosuppressive, M2-like macrophages or MDSCs.
-
In parallel cultures, add this compound at various concentrations along with PGE2.
-
Culture the cells for 7 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify cell surface markers associated with different myeloid cell subsets.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells expressing markers of mature, immunostimulatory dendritic cells (e.g., high HLA-DR and CD86) versus immunosuppressive myeloid cells (e.g., low HLA-DR). Compare the results from this compound-treated cultures to the PGE2-only control.
Visualizations
Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro cAMP assay.
Caption: Logic diagram for troubleshooting this compound experiments.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
challenges in translating E7046 preclinical data to clinical trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the challenges in translating preclinical data of the EP4 receptor antagonist E7046 into clinical trial outcomes. This guide includes troubleshooting tips and frequently asked questions to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and orally bioavailable small-molecule antagonist of the Prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] In the tumor microenvironment (TME), PGE2, often produced by tumor cells, promotes immunosuppression. This compound blocks the PGE2/EP4 signaling pathway, which is crucial for the differentiation and function of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[2] By inhibiting this pathway, this compound aims to reprogram the TME from an immunosuppressive to an anti-tumoral state, thereby facilitating a CD8+ T cell-dependent anti-tumor immune response.[2]
Q2: What were the most significant findings from the preclinical studies of this compound?
A2: Preclinical studies demonstrated that this compound has potent anti-tumor activity in various syngeneic mouse models of cancer, including colon (CT26), melanoma (B16F10), breast (4T1), and pancreatic (PAN02) cancers. This anti-tumor effect was shown to be dependent on the presence of both myeloid and CD8+ T cells. Furthermore, this compound showed synergistic activity when combined with other immunotherapies, such as checkpoint inhibitors (anti-CTLA-4 and anti-PD-1). In the APCMin/+ mouse model of intestinal polyposis, this compound was superior to the COX-2 inhibitor celecoxib in reducing polyp size and area.
Q3: What were the key outcomes of the first-in-human Phase I clinical trial of this compound?
A3: The Phase I study (NCT02540291) in patients with advanced solid tumors established that this compound has a manageable safety profile, with no dose-limiting toxicities observed and the maximum tolerated dose (MTD) not being reached at doses up to 750 mg once daily.[1][2] The best overall response was stable disease, observed in 23% of patients, with some patients maintaining this for 18 weeks or longer.[1][2] Pharmacokinetic analysis showed a dose-dependent increase in exposure up to 500 mg and an elimination half-life of approximately 12 hours.[1][2] Pharmacodynamic analyses confirmed target engagement, with changes in the expression of genes downstream of EP4 signaling and an increase in T-cell infiltration in some patient tumors.[2]
Q4: What are the primary challenges in translating the preclinical anti-tumor efficacy of this compound to clinical outcomes?
A4: A key challenge is the discrepancy between the robust tumor growth inhibition and even tumor rejection seen in preclinical mouse models and the best response of stable disease in the Phase I clinical trial. This "translational gap" can be attributed to several factors:
-
Complexity of the Human Tumor Microenvironment: The TME in human cancers is often more complex and heterogeneous than in syngeneic mouse models. The composition and activation state of myeloid and lymphoid cells can vary significantly between patients and tumor types, potentially impacting the efficacy of an immunomodulatory agent like this compound.
-
Species-Specific Differences in Immunology: There are inherent differences between the murine and human immune systems, which can affect how a drug that targets immune cells translates from one species to another.
-
Patient Population: Patients in the Phase I trial were heavily pretreated and had advanced, metastatic disease. Their immune systems may have been compromised by prior therapies, making them less responsive to an immunomodulatory agent compared to the treatment-naive animals in preclinical studies.
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Differences: While the drug's half-life is known, achieving the optimal therapeutic concentration at the tumor site in humans to effectively reprogram the TME without causing systemic toxicities is a significant challenge.
Troubleshooting Guide for Preclinical this compound Experiments
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of this compound efficacy in a syngeneic model | 1. Suboptimal Dosing or Formulation: this compound was administered daily via oral gavage in preclinical studies. Improper formulation or inconsistent administration can affect exposure. 2. Tumor Model Selection: The anti-tumor effect of this compound is dependent on a TME with significant myeloid cell infiltration. The chosen tumor model may lack this characteristic. 3. Immune Competence of Mice: The efficacy of this compound is CD8+ T cell-dependent. The use of immunocompromised mice or mice with a compromised immune system will abrogate the drug's effect. | 1. Dosing and Formulation: Ensure this compound is properly formulated (e.g., in 0.5% methylcellulose) and administered consistently. Consider performing a pilot PK study to confirm adequate drug exposure. 2. Model Characterization: Before a large-scale efficacy study, characterize the immune cell infiltrate of your tumor model (e.g., via flow cytometry or IHC) to confirm the presence of myeloid cells. 3. Animal Model: Use immunocompetent mice (e.g., BALB/c for CT26 tumors) and ensure they are healthy and free of infections that could alter their immune status. |
| High variability in tumor growth between animals | 1. Inconsistent Tumor Cell Implantation: Variability in the number of viable tumor cells injected or the injection technique can lead to different tumor growth rates. 2. Animal Health: Underlying health issues in some animals can affect tumor growth and immune response. | 1. Implantation Technique: Standardize the tumor cell implantation procedure, including cell viability checks, cell number, injection volume, and anatomical location. 2. Animal Monitoring: Closely monitor the health of the animals throughout the study. Exclude animals that show signs of illness unrelated to tumor burden. |
| Difficulty in assessing immune cell changes | 1. Timing of Analysis: Changes in the immune cell populations within the TME can be dynamic. Analysis at a single, late time point may not capture the full effect of this compound. 2. Inadequate Tissue Processing: Poor digestion of tumor tissue can lead to the loss of certain immune cell populations. | 1. Time-Course Analysis: Collect tumors at different time points during treatment to assess the kinetics of immune cell infiltration and activation. 2. Optimized Digestion Protocols: Use validated enzymatic and mechanical dissociation protocols for tumor tissue to ensure efficient recovery of various immune cell subsets for downstream analysis. |
Quantitative Data Summary
Preclinical Efficacy of this compound
| Tumor Model | Mouse Strain | This compound Dose (oral) | Observed Anti-Tumor Effect |
| CT26 (Colon) | BALB/c | 150 mg/kg/day | Significant tumor growth inhibition |
| B16F10 (Melanoma) | C57BL/6 | 150 mg/kg/day | Tumor growth inhibition |
| 4T1 (Breast) | BALB/c | 150 mg/kg/day | Significant tumor growth inhibition |
| SaI/N (Fibrosarcoma) | A/J | 150 mg/kg/day | Tumor growth inhibition |
| PAN02 (Pancreatic) | C57BL/6 | 150 mg/kg/day | Tumor growth inhibition |
| APCMin/+ | C57BL/6 | Not specified | Reduction in polyp size and area |
Phase I Clinical Trial (NCT02540291) Pharmacokinetics
Note: Detailed pharmacokinetic parameters for each dose cohort are not publicly available. The following is a summary of the reported data.
| Dose Level (oral, once daily) | Key Pharmacokinetic Observations |
| 125 mg | Drug exposure increased dose-dependently. |
| 250 mg | Elimination half-life (t1/2) of approximately 12 hours. |
| 500 mg | Exposure continued to increase in a dose-dependent manner. |
| 750 mg | Further details on exposure at this dose are not specified. |
Phase I Clinical Trial (NCT02540291) Clinical Outcomes
| Dose Level (oral, once daily) | Number of Patients with Stable Disease | Treatment Duration ≥ 18 weeks | Metabolic Responses (PET scan) |
| 125 mg | 2 | Not specified | Not specified |
| 250 mg | 2 | Not specified | Not specified |
| 500 mg | Not specified | Not specified | Not specified |
| 750 mg | 3 | Not specified | Not specified |
| Total (N=30) | 7 (23%) | 4 of 7 | 3 of 15 evaluable patients |
Experimental Protocols
Key Preclinical Experiment: In Vivo Efficacy in CT26 Syngeneic Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model of colon cancer.
Methodology:
-
Cell Culture: CT26 colon carcinoma cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of viable CT26 cells (typically 0.5 x 10^6 to 1 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and vehicle control groups.
-
This compound is formulated in a vehicle such as 0.5% methylcellulose.
-
The drug is administered daily via oral gavage at a specified dose (e.g., 150 mg/kg). The control group receives the vehicle only.
-
-
Monitoring:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight and general health are monitored regularly.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., flow cytometry, immunohistochemistry).
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Workflow for a typical preclinical efficacy study of this compound.
Caption: The translational gap between this compound's preclinical and clinical results.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of E7046
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of E7046, a selective EP4 receptor antagonist.
I. This compound: Overview and Challenges in Oral Delivery
This compound is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4), with potential as an immunomodulatory and antineoplastic agent.[1][] By blocking the EP4 receptor, this compound can reverse the immunosuppressive effects of PGE2 within the tumor microenvironment, promoting an anti-tumor immune response.[1][] Clinical studies have shown that orally administered this compound is absorbed and has a manageable safety profile, with an elimination half-life of approximately 12 hours.[1][3][4]
II. Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the suboptimal oral bioavailability of this compound?
A1: Suboptimal oral bioavailability of this compound could be attributed to several factors:
-
Poor Aqueous Solubility: As a complex organic molecule, this compound may have limited solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.
-
Low Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form may be slow, limiting the concentration of dissolved drug available for absorption.
-
Poor Membrane Permeability: The ability of the this compound molecule to pass through the lipid membranes of the intestinal epithelial cells might be limited.
-
First-Pass Metabolism: After absorption, this compound may be metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation, reducing its bioavailability.
Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. The choice of strategy often depends on the specific physicochemical properties of the drug. Promising approaches include:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Encapsulating this compound in lipid-based systems can improve its solubilization in the gastrointestinal fluids and enhance its absorption via lymphatic pathways.
-
Liposomes: These vesicular systems can encapsulate this compound, protecting it from degradation in the GI tract and potentially enhancing its uptake by intestinal cells.
Q3: How can I assess the improvement in oral bioavailability of my new this compound formulation?
A3: Improvement in oral bioavailability is typically assessed through in vitro and in vivo studies:
-
In Vitro Dissolution Studies: Compare the dissolution rate and extent of your new formulation against the unformulated this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 monolayers to assess the permeability of the formulated this compound.
-
In Vivo Pharmacokinetic Studies: Administer the new formulation and a control (e.g., unformulated this compound suspension) to animal models (e.g., rats, mice) and measure the plasma concentration of this compound over time. Key parameters to compare are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). A significant increase in AUC for the new formulation indicates improved bioavailability.
III. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the development of enhanced oral formulations for this compound.
Troubleshooting Low Dissolution Rate
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution of this compound from a solid dispersion. | The chosen polymer is not suitable for this compound. | Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) at various drug-to-polymer ratios. |
| The drug has recrystallized within the dispersion. | Optimize the manufacturing process (e.g., faster solvent evaporation or cooling rate during hot-melt extrusion). Use techniques like DSC or XRD to confirm the amorphous state. | |
| Inconsistent dissolution profiles between batches. | Variability in the manufacturing process. | Standardize all process parameters, such as solvent volume, evaporation rate, temperature, and mixing speed. |
| Inhomogeneous drug distribution in the formulation. | Ensure complete dissolution of both drug and polymer in the common solvent before drying. For melt extrusion, ensure adequate mixing. |
Troubleshooting Nanoparticle Formulations
| Problem | Possible Cause | Suggested Solution |
| Particle size of this compound nanoparticles is too large or polydisperse. | Inefficient particle size reduction method. | Optimize the parameters of your chosen method (e.g., milling time and bead size for media milling; pressure for high-pressure homogenization). |
| Aggregation of nanoparticles. | Use an appropriate stabilizer (surfactant or polymer) at an optimal concentration. Evaluate different stabilizers to find the most effective one. | |
| Drug degradation during nanoparticle preparation. | High energy input from the manufacturing process. | Use less harsh methods or optimize process parameters to minimize energy input. Consider performing the process at a lower temperature. |
Troubleshooting Lipid-Based Formulations
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates from the SEDDS upon dilution in aqueous media. | The formulation is unable to maintain the drug in a solubilized state. | Optimize the ratio of oil, surfactant, and cosurfactant. Screen different excipients to improve the solubilizing capacity of the formulation. |
| The drug loading in the SEDDS is too high. | Reduce the concentration of this compound in the formulation. | |
| Poor physical stability of the liposomal formulation (e.g., aggregation, leakage). | Suboptimal lipid composition. | Optimize the lipid bilayer composition (e.g., by including cholesterol for stability). |
| Inappropriate storage conditions. | Store the liposomal formulation at the recommended temperature and protect it from light. |
IV. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈F₅N₃O₄ | [] |
| Molecular Weight | 483.39 g/mol | [] |
| Solubility in DMSO | ≥ 100 mg/mL | [][6] |
| Solubility in Ethanol | ≤ 12 mg/mL | [5] |
| Solubility in Dimethyl Formamide | 2 mg/mL | [5] |
| Aqueous Solubility | Data not publicly available | |
| Permeability (LogP) | Data not publicly available |
Table 2: Pharmacokinetic Parameters of Orally Administered this compound in Humans (Phase I Study)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | t₁/₂ (hr) |
| 125 mg | Mean (SD) | Median (Range) | Mean (SD) | Mean (SD) |
| 205 (78.3) | 2.0 (1.0-4.0) | 2080 (758) | 12.1 (3.7) | |
| 250 mg | 436 (153) | 2.0 (1.0-4.0) | 4830 (1500) | 12.3 (2.9) |
| 500 mg | 834 (334) | 2.0 (1.0-4.0) | 9680 (3440) | 11.8 (2.4) |
| 750 mg | 848 (304) | 2.5 (1.0-4.0) | 10100 (3320) | 11.6 (2.2) |
| Data adapted from a first-in-human phase I study.[1][4] |
Table 3: Hypothetical Comparison of In Vivo Bioavailability of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 500 | 4.0 | 5000 | 100 |
| Solid Dispersion | 10 | 1200 | 2.0 | 12500 | 250 |
| Nanoparticle Formulation | 10 | 1500 | 1.5 | 16000 | 320 |
| SEDDS Formulation | 10 | 1800 | 1.0 | 19000 | 380 |
| This table presents hypothetical data to illustrate how results from a comparative bioavailability study would be presented. Actual values would need to be determined experimentally. |
V. Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC E5, Soluplus®), a common solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a minimal amount of the common solvent in a round-bottom flask with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Once a thin film is formed, further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
Characterize the solid dispersion for its amorphous nature (using DSC and XRD) and perform in vitro dissolution studies.
-
Protocol 2: Formulation of this compound Nanoparticles by Wet Media Milling
-
Materials: this compound, a stabilizer (e.g., Poloxamer 188, Tween 80), purified water.
-
Procedure:
-
Prepare a suspension of this compound in an aqueous solution of the stabilizer.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the suspension.
-
Mill the suspension using a planetary ball mill or a specialized nanomilling equipment at a set speed and for a specific duration.
-
Periodically withdraw samples to monitor the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size and a narrow size distribution are achieved.
-
Separate the milling media from the nanosuspension by sieving.
-
The resulting nanosuspension can be used as a liquid formulation or can be further processed (e.g., lyophilized) to produce a solid dosage form.
-
Characterize the nanoparticles for size, zeta potential, and dissolution rate.
-
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials: this compound, an oil (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Kolliphor RH 40, Tween 20), and a cosurfactant (e.g., Transcutol HP, PEG 400).
-
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagrams: Prepare a series of blank SEDDS formulations by mixing the selected oil, surfactant, and cosurfactant at different ratios. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Preparation of this compound-loaded SEDDS: Select a formulation from the self-emulsifying region and dissolve this compound in it with gentle heating and stirring until a clear solution is obtained.
-
Characterization:
-
Self-emulsification efficiency: Dilute the SEDDS formulation in a relevant aqueous medium and assess the time it takes to form an emulsion and the transparency of the resulting emulsion.
-
Droplet size analysis: Determine the globule size of the emulsion formed upon dilution using dynamic light scattering.
-
In vitro dissolution: Perform dissolution studies to evaluate the release of this compound from the SEDDS formulation.
-
-
VI. Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for developing and evaluating enhanced oral formulations of this compound.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
overcoming resistance to E7046 monotherapy in tumors
Welcome to the E7046 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound, a selective EP4 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance to this compound monotherapy.
Frequently Asked Questions (FAQs)
Q1: My tumor model is not responding to this compound monotherapy. What are the potential mechanisms of intrinsic resistance?
A1: Intrinsic resistance to this compound can be multifactorial. This compound primarily functions by blocking the immunosuppressive effects of prostaglandin E2 (PGE2) on its EP4 receptor, which is often found on myeloid and T-lymphoid cells within the tumor microenvironment (TME).[1][2][3] Resistance may arise from:
-
Low PGE2 levels in the TME: The efficacy of this compound is dependent on a PGE2-driven immunosuppressive TME. Tumors with low levels of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 production, may not respond well to this compound.[1]
-
Redundant signaling through other PGE2 receptors: PGE2 can also signal through other receptors, namely EP1, EP2, and EP3.[4][5] If EP2 is highly expressed on immune cells, it can also mediate immunosuppressive signals, potentially compensating for the blockade of EP4.[4][5]
-
Alternative immunosuppressive pathways: The tumor may rely on other mechanisms to evade the immune system that are independent of the PGE2-EP4 axis, such as the PD-1/PD-L1 pathway or the presence of regulatory T cells (Tregs).
-
Absence of an immune infiltrate: this compound's anti-tumor activity is dependent on the presence of both myeloid and CD8+ T cells.[1][2] "Cold" tumors lacking a significant immune infiltrate may not respond to this compound monotherapy.
Q2: We observed an initial response to this compound, but the tumor has started to regrow. What could be driving this acquired resistance?
A2: Acquired resistance to this compound may develop through several mechanisms:
-
Upregulation of alternative PGE2 receptors: Similar to intrinsic resistance, tumor cells or immune cells within the TME may upregulate the expression of the EP2 receptor, providing an escape route for PGE2-mediated immunosuppression.
-
Activation of bypass signaling pathways: Tumor cells may activate alternative pro-survival and proliferative signaling pathways to compensate for the inhibition of the EP4 pathway. One potential bypass mechanism is the activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[6]
-
Epigenetic modifications: Changes in the epigenetic landscape of tumor cells could lead to altered gene expression profiles that promote resistance.
-
Evolution of the tumor microenvironment: Prolonged treatment with this compound may lead to changes in the composition and function of the immune cell infiltrate, potentially selecting for more resistant immune cell populations.
Q3: How can we experimentally investigate the potential mechanisms of resistance in our non-responding tumor models?
A3: A systematic approach can help elucidate the resistance mechanisms:
-
Characterize the TME:
-
Immune cell infiltration: Use flow cytometry and immunohistochemistry (IHC) to quantify and characterize the immune cell populations (CD8+ T cells, myeloid-derived suppressor cells (MDSCs), M2-like macrophages, Tregs) in both sensitive and resistant tumors.
-
PGE2 pathway components: Measure the expression of COX-2, EP2, and EP4 in tumor and immune cells using quantitative PCR (qPCR) and IHC.
-
-
Analyze signaling pathways:
-
Western blotting: Assess the activation status of key signaling molecules in pathways such as PI3K/Akt and MAPK in tumor cells treated with this compound.
-
Phospho-receptor tyrosine kinase arrays: Screen for the activation of alternative receptor tyrosine kinases, such as IGF-1R, in resistant tumor cells.
-
-
Functional assays:
-
T-cell activation assays: Co-culture T cells with myeloid cells from sensitive and resistant tumors in the presence of this compound to assess the drug's ability to restore T-cell function.
-
In vitro drug sensitivity assays: Test the sensitivity of tumor cell lines derived from resistant tumors to this compound and other targeted therapies.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No tumor growth inhibition with this compound monotherapy in a new tumor model. | The tumor may have intrinsic resistance mechanisms (see FAQ Q1). | 1. Confirm EP4 expression: Verify the expression of the EP4 receptor on relevant cell types (immune cells, tumor cells) in your model using qPCR or IHC. 2. Assess the TME: Characterize the immune infiltrate and COX-2 expression. Consider using a different tumor model known to be responsive to this compound for comparison. 3. Combination therapy: Explore combining this compound with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, which has shown synergistic effects in preclinical models.[1][2] |
| Variability in response to this compound between individual animals. | Heterogeneity in the tumor microenvironment or inconsistent drug delivery. | 1. Standardize tumor implantation: Ensure consistent tumor cell numbers and injection sites. 2. Verify drug administration: Confirm accurate and consistent dosing of this compound. 3. Increase sample size: Use a larger cohort of animals to account for biological variability. |
| Difficulty in detecting changes in immune cell populations after this compound treatment. | Suboptimal tissue processing or flow cytometry panel design. | 1. Optimize tumor dissociation: Use a validated protocol for generating single-cell suspensions from your tumor type to ensure high cell viability and recovery of immune cells. 2. Refine flow cytometry panel: Use a comprehensive panel of antibodies to identify specific immune cell subsets and their activation/exhaustion status. Include viability dyes to exclude dead cells. |
| Tumor regrowth after an initial response to this compound. | Development of acquired resistance (see FAQ Q2). | 1. Establish a resistant model: Passage tumors from relapsing animals into new hosts to create a stable this compound-resistant tumor model. 2. Investigate resistance mechanisms: Use the resistant model to perform the experiments outlined in FAQ Q3. 3. Test combination therapies: Evaluate the efficacy of combining this compound with inhibitors of potential bypass pathways (e.g., an IGF-1R inhibitor). |
Quantitative Data Summary
Table 1: Phase I Clinical Trial Results of this compound in Patients with Advanced Cancers[3]
| Dose Level (mg, once daily) | Number of Patients (n) | Best Response (Stable Disease) |
| 125 | 6 | 2 |
| 250 | 6 | 2 |
| 500 | 6 | 0 |
| 750 | 12 | 3 |
| Total | 30 | 7 (23%) |
Of the 7 patients with stable disease, 4 had a treatment duration of 18 weeks or more.[3]
Table 2: Preclinical Efficacy of this compound Monotherapy in Syngeneic Mouse Tumor Models[1]
| Tumor Model | Tumor Type | This compound Dose (mg/kg, oral, daily) | Outcome |
| SaI/N | Fibrosarcoma | 150 | Tumor growth inhibition |
| PAN02 | Pancreatic | 150 | Tumor growth inhibition |
| CT26 | Colon | 150 | Tumor growth inhibition |
| EMT6 | Breast | 150 | Tumor growth inhibition |
| 4T1 | Breast | 150 | Tumor growth inhibition |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol provides a general framework for the preparation and analysis of single-cell suspensions from solid tumors.
1. Tumor Dissociation:
-
Excise the tumor and weigh it.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a gentleMACS C Tube containing an enzyme cocktail (e.g., collagenase, hyaluronidase, and DNase I) in RPMI medium.
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's instructions.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 2 mM EDTA).
2. Red Blood Cell Lysis (if necessary):
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer with an excess of FACS buffer and centrifuge.
3. Cell Staining:
-
Resuspend the cells in FACS buffer and perform a cell count.
-
Aliquot approximately 1x10⁶ cells per tube.
-
Block Fc receptors with an anti-CD16/32 antibody for 10 minutes at 4°C.
-
Add a viability dye (e.g., Zombie NIR™) and incubate for 15 minutes at room temperature in the dark.
-
Add the surface antibody cocktail (e.g., targeting CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells using a commercially available kit, followed by incubation with the intracellular antibody.
-
Resuspend the final cell pellet in FACS buffer.
4. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, Kaluza). Gate on live, single cells, then on CD45+ leukocytes to identify different immune cell populations.
Protocol 2: Immunohistochemical Staining for PD-L1 in Tumor Tissue
This protocol outlines the steps for staining paraffin-embedded tumor sections.
1. Deparaffinization and Rehydration:
-
Bake the slides at 60°C for 30 minutes.
-
Immerse the slides in xylene (or a xylene substitute) twice for 5 minutes each.
-
Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.
2. Antigen Retrieval:
-
Immerse the slides in a target retrieval solution (e.g., citrate buffer, pH 6.0).
-
Heat the solution in a pressure cooker or water bath according to the antibody manufacturer's recommendations (typically 95-100°C for 20-30 minutes).
-
Allow the slides to cool to room temperature.
3. Staining:
-
Wash the slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 20 minutes.
-
Incubate with the primary antibody (e.g., anti-PD-L1, clone 22C3) at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
4. Visualization and Counterstaining:
-
Develop the signal with a DAB chromogen solution until the desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount the slides with a permanent mounting medium.
5. Analysis:
-
Examine the slides under a microscope. PD-L1 positivity is typically defined as membranous staining on tumor cells.
Protocol 3: T-cell Activation Assay (Myeloid Cell Co-culture)
This assay assesses the ability of myeloid cells to suppress T-cell activation.
1. Cell Isolation:
-
Isolate CD8+ T cells from the spleens of healthy mice using a negative selection magnetic bead kit.
-
Isolate CD11b+ myeloid cells from the tumors of vehicle-treated and this compound-resistant mice using a positive selection magnetic bead kit.
2. Co-culture Setup:
-
Plate the isolated CD11b+ myeloid cells in a 96-well round-bottom plate at a desired density.
-
Add the isolated CD8+ T cells to the wells at a specific T-cell to myeloid cell ratio (e.g., 5:1).
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads or a specific peptide antigen if using T cells from a TCR-transgenic mouse.
-
Add this compound or vehicle control to the appropriate wells.
-
Culture the cells for 48-72 hours at 37°C and 5% CO₂.
3. Assessment of T-cell Activation:
-
Proliferation: Add a proliferation dye (e.g., CFSE) to the T cells before co-culture and measure dye dilution by flow cytometry. Alternatively, add ³H-thymidine or BrdU during the last 18 hours of culture and measure incorporation.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ and TNF-α by ELISA or a multiplex bead array.
-
Activation Marker Expression: Stain the T cells for activation markers like CD69 and CD25 and analyze by flow cytometry.
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of target genes in tumor tissue.
1. RNA Extraction:
-
Homogenize a small piece of frozen tumor tissue (~20-30 mg) in TRIzol reagent using a bead mill or rotor-stator homogenizer.
-
Extract the RNA according to the TRIzol manufacturer's protocol, which involves chloroform phase separation, isopropanol precipitation, and ethanol washes.
-
Resuspend the RNA pellet in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
3. qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for your gene of interest (e.g., Ptger2 (EP2), Ptger4 (EP4), Ptgs2 (COX-2)) and a housekeeping gene (e.g., Actb, Gapdh).
-
Diluted cDNA template.
-
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound blocks PGE2 binding to the EP4 receptor, preventing immunosuppression.
Caption: Workflow for investigating acquired resistance to this compound monotherapy.
Caption: Potential resistance pathways: EP2 redundancy and IGF-1R bypass signaling.
References
- 1. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2 and EP4 receptor antagonists: Impact on cytokine production and β2 -adrenergic receptor desensitization in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
E7046 dose-escalation strategies in clinical research
This technical support center provides researchers, scientists, and drug development professionals with detailed information on E7046 dose-escalation strategies in clinical research. The following troubleshooting guides and FAQs address common questions and issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally bioavailable small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] In the tumor microenvironment, PGE2 promotes immunosuppression. This compound blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways that lead to the differentiation and function of immunosuppressive myeloid cells.[3] This ultimately helps to restore anti-tumor immunity by enhancing the activity of cytotoxic T-cells.[4][5]
Q2: What was the dose-escalation strategy for the first-in-human Phase 1 trial of this compound?
A2: The first-in-human Phase 1 study of this compound (NCT02540291) employed a modified 3+3 dose-escalation design.[3] Patients were enrolled in sequential escalating-dose cohorts, with at least six patients per cohort.[1][2] The starting dose was 125 mg, which was determined based on preclinical pharmacological studies to be the human equivalent of the minimally effective dose and less than one-sixth of the minimally toxic dose observed in preclinical toxicology studies.[2][6]
Q3: What were the specific dose levels of this compound investigated in the Phase 1 trial?
A3: The Phase 1 trial evaluated four dose levels of this compound administered orally once daily in 21-day cycles.[4][5][6] The dose-escalating cohorts were 125 mg, 250 mg, 500 mg, and 750 mg.[1][2][4][6][7]
Q4: Was a Maximum Tolerated Dose (MTD) for this compound established in the Phase 1 study?
A4: No, a Maximum Tolerated Dose (MTD) for this compound was not reached in the first-in-human Phase 1 trial.[1][2][4][5][6] No dose-limiting toxicities were observed at any of the four dose levels studied.[1][2][6]
Q5: What were the key pharmacokinetic properties of this compound observed in the Phase 1 trial?
A5: this compound demonstrated an elimination half-life of approximately 12 hours, which supports a once-daily dosing schedule.[1][2][4][7] Drug exposure, as measured by Cmax and area under the plasma concentration-time curve, increased in a dose-dependent manner up to the 500 mg dose.[1][2][4][7]
Troubleshooting Guide
Problem: Difficulty in selecting a starting dose for a new preclinical study of an EP4 antagonist.
Solution: The starting dose for the first-in-human trial of this compound was based on preclinical data, specifically the minimally effective dose and the minimally toxic dose.[2][6] For a new preclinical study, it is advisable to conduct preliminary in vivo studies to determine a dose that demonstrates biological activity without significant toxicity. The this compound starting dose of 125 mg in humans can serve as a reference point for calculating an equivalent dose in an animal model, taking into account interspecies scaling factors.
Problem: Unexpected variability in pharmacodynamic markers in response to this compound treatment.
Solution: The Phase 1 trial of this compound showed that the drug modulated the expression of genes downstream of EP4 signaling, such as IDO1, EOMES, and PD-L1, in peripheral blood.[4][5] It also led to increased infiltration of CD3+ and CD8+ T-cells in tumors and elevated blood levels of the T-cell-recruiting chemokine CXCL10.[4][5] When observing high variability, consider the following:
-
Baseline Patient Characteristics: The baseline tumor infiltrate of CD8+ T-cells and CD163+ macrophages was associated with a longer duration of therapy with stable disease.[4][5] Stratifying analysis by baseline immune cell populations may help to explain variability.
-
Timing of Sample Collection: Pharmacodynamic effects may be time-dependent. Ensure that blood and biopsy samples are collected at consistent time points relative to drug administration. The this compound trial collected paired tumor biopsies and blood samples before and during treatment.[1][2][6]
Data Presentation
Table 1: this compound Phase 1 Dose-Escalation Cohorts
| Dose Level | This compound Dose (Oral, Once Daily) | Number of Patients per Cohort |
| 1 | 125 mg | ≥ 6 |
| 2 | 250 mg | ≥ 6 |
| 3 | 500 mg | ≥ 6 |
| 4 | 750 mg | ≥ 6 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Elimination Half-Life (t1/2) | ~12 hours |
| Dose Proportionality | Up to 500 mg |
Experimental Protocols
Protocol: Phase 1 Dose-Escalation Study Design
This protocol is based on the first-in-human study of this compound (NCT02540291).
-
Study Design: An open-label, multicenter, modified 3+3 dose-escalation design was used.[3]
-
Patient Population: Patients with advanced solid tumors, particularly those known to have high levels of myeloid cell infiltration, were enrolled.[1][3]
-
Dosing Regimen: this compound was administered orally once daily in continuous 21-day cycles.[4][6]
-
Dose Escalation:
-
Sequential cohorts of at least six patients were enrolled at each dose level (125, 250, 500, and 750 mg).[1][2][6]
-
Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.[3]
-
The Maximum Tolerated Dose (MTD) was defined as the dose level at which less than two out of six patients experienced a DLT.[3]
-
-
Assessments:
-
Safety and Tolerability: Assessed as the primary objective.[6]
-
Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of this compound.[1][6]
-
Pharmacodynamics: Paired tumor biopsies and peripheral blood samples were collected before and during treatment to assess immune modulation.[1][6]
-
Efficacy: Tumor responses were evaluated every 6 weeks using immune-related Response Evaluation Criteria in Solid Tumors (irRECIST).[1][6]
-
Mandatory Visualization
Caption: this compound mechanism of action in the tumor microenvironment.
Caption: Modified 3+3 dose-escalation workflow for the this compound Phase 1 trial.
References
- 1. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Pharmacodynamic Markers for E7046 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the pharmacodynamic (PD) markers of E7046, a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2]
This compound Signaling Pathway
This compound exerts its effect by blocking the binding of PGE2 to the EP4 receptor. This action inhibits the downstream signaling cascade that leads to immunosuppression within the tumor microenvironment. By blocking this pathway, this compound helps to enhance anti-tumor immune responses.
Caption: Inhibition of the PGE2-EP4 signaling pathway by this compound.
Data Presentation: Summary of Pharmacodynamic Marker Modulation
The following tables summarize the observed changes in key pharmacodynamic markers following this compound treatment in clinical studies.
| Cellular Markers (Immunohistochemistry) | Change Post-E7046 Treatment | Reference |
| Tumor CD3+ T-Cell Infiltration | Increase | [3] |
| Tumor CD8+ T-Cell Infiltration | Increase | [3] |
| Tumor CD163+ Macrophages | Higher baseline associated with longer therapy | [3] |
| Soluble Factors (ELISA) | Change Post-E7046 Treatment | Reference |
| Blood CXCL10 Levels | Increase | [3] |
| Gene Expression Markers (RT-qPCR) | Change Post-E7046 Treatment | Reference |
| Blood IDO1 Expression | Modulation | [3] |
| Blood EOMES Expression | Modulation | [3] |
| Blood PD-L1 Expression | Modulation | [3] |
Experimental Workflow for Monitoring PD Markers
Caption: A typical experimental workflow for monitoring this compound PD markers.
Troubleshooting Guides and FAQs
Immunohistochemistry (IHC) for T-Cell Infiltration (CD3+/CD8+)
Q1: I am observing weak or no staining for CD3+ or CD8+ cells in my tumor tissue.
A1:
| Possible Cause | Troubleshooting Step |
|---|---|
| Improper Antibody Concentration | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions. |
| Suboptimal Antigen Retrieval | Ensure the correct antigen retrieval method (heat-induced or enzymatic) and buffer (e.g., citrate pH 6.0 or EDTA pH 9.0) are used for your specific antibody and tissue type. Optimize incubation time and temperature. |
| Inactive Primary or Secondary Antibody | Verify that antibodies have been stored correctly and are within their expiration date. Run a positive control tissue known to express the target protein to confirm antibody activity. Ensure the secondary antibody is compatible with the primary antibody's host species. |
| Tissue Over-fixation | Excessive fixation in formalin can mask epitopes. If possible, reduce fixation time for future samples. For existing samples, you may need to optimize the antigen retrieval protocol further. |
Q2: I am seeing high background staining, which is obscuring the specific signal.
A2:
| Possible Cause | Troubleshooting Step |
|---|---|
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration and/or decrease the incubation time. |
| Inadequate Blocking | Ensure proper blocking of endogenous peroxidase (e.g., with 3% H2O2) and biotin (if using a biotin-based system). Use a blocking serum from the same species as the secondary antibody. |
| Non-specific Secondary Antibody Binding | Run a negative control (without the primary antibody) to check for secondary antibody non-specificity. If staining is observed, consider using a pre-adsorbed secondary antibody. |
| Tissue Drying | Do not allow tissue sections to dry out at any stage of the staining process. Use a humidity chamber for long incubations. |
ELISA for CXCL10 in Plasma
Q1: My standard curve is poor or has a low R-squared value.
A1:
| Possible Cause | Troubleshooting Step |
|---|---|
| Pipetting Errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each standard and sample. Avoid introducing bubbles into the wells. |
| Improper Standard Preparation | Reconstitute the standard as per the manufacturer's instructions. Ensure complete dissolution and perform serial dilutions carefully. Prepare fresh standards for each assay. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure the plate is protected from light if required. |
Q2: I am observing high variability between replicate wells.
A2:
| Possible Cause | Troubleshooting Step |
|---|---|
| Inadequate Plate Washing | Ensure thorough and consistent washing between steps to remove all unbound reagents. Check that all wells of the plate washer are functioning correctly. |
| "Edge Effects" on the Plate | To minimize evaporation and temperature gradients, ensure the plate is properly sealed during incubations and consider not using the outermost wells of the plate. |
| Sample Heterogeneity | Ensure plasma samples are properly mixed before aliquoting into the wells. |
RT-qPCR for Gene Expression (IDO1, EOMES, PD-L1)
Q1: I am getting no or very late amplification (high Cq value) for my target genes.
A1:
| Possible Cause | Troubleshooting Step |
|---|---|
| Poor RNA Quality or Quantity | Assess RNA integrity (e.g., using a Bioanalyzer) and purity (A260/280 and A260/230 ratios). Use a standardized amount of high-quality RNA for cDNA synthesis. For low-expression genes, you may need to increase the amount of input RNA.[4] |
| Inefficient Reverse Transcription (RT) | Optimize the RT reaction. Ensure the use of a high-quality reverse transcriptase and appropriate primers (random hexamers, oligo(dT)s, or gene-specific primers). |
| Suboptimal Primer/Probe Design | Ensure primers and probes are specific to the target sequence and have appropriate melting temperatures. Check for potential secondary structures or primer-dimer formation. |
Q2: I am seeing non-specific amplification or multiple peaks in my melt curve analysis.
A2:
| Possible Cause | Troubleshooting Step |
|---|---|
| Primer-Dimer Formation | Optimize primer concentration and annealing temperature. Redesign primers if the problem persists. |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction. |
| Non-specific Primer Binding | Increase the annealing temperature in the PCR cycle to enhance specificity. |
Experimental Protocols
Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a protein block or normal serum from the species of the secondary antibody.
-
Primary Antibody Incubation: Incubate sections with an anti-CD8 primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Chromogen: Add a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) and monitor for color development.
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.
ELISA for Plasma CXCL10
-
Plate Preparation: Use a microplate pre-coated with a capture antibody specific for human CXCL10.
-
Standard and Sample Addition: Prepare a serial dilution of the CXCL10 standard. Add standards and plasma samples to the appropriate wells. Incubate for the specified time.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for CXCL10 to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate: Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
RT-qPCR for Gene Expression
-
RNA Extraction: Extract total RNA from peripheral blood mononuclear cells (PBMCs) using a column-based kit or TRIzol reagent, including a DNase I treatment step.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (IDO1, EOMES, PD-L1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Amplification: Perform the qPCR on a real-time PCR instrument with an appropriate cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the quantification cycle (Cq) for each sample and reference gene. Calculate the relative gene expression using the ΔΔCq method.
References
- 1. researchgate.net [researchgate.net]
- 2. 美国GlpBio - this compound | antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4 | Cas# 1369489-71-3 [glpbio.cn]
- 3. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low RNA Concentration in qPCR: Challenges and Solutions [visikol.com]
Validation & Comparative
E7046 in the Landscape of EP4 Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of E7046 with other selective antagonists of the E-type prostanoid receptor 4 (EP4). This document synthesizes experimental data to offer an objective overview of their performance, supported by detailed methodologies for key experiments.
Prostaglandin E2 (PGE2) is a key mediator in a variety of physiological and pathological processes, including inflammation, pain, and cancer progression. It exerts its effects through four G-protein coupled receptor subtypes, EP1 through EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant role in modulating the tumor microenvironment and promoting cancer cell survival and metastasis. This compound is a potent and selective EP4 receptor antagonist that has shown promise in preclinical and early clinical studies. This guide compares this compound with other notable EP4 antagonists, presenting key performance data in a structured format to aid in research and development decisions.
Quantitative Comparison of EP4 Receptor Antagonists
The following tables summarize the in vitro potency and selectivity of this compound and other EP4 receptor antagonists. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant), are derived from various published studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency of EP4 Receptor Antagonists
| Compound | IC50 (nM) - Human EP4 | Ki (nM) - Human EP4 | Species Specificity (IC50 in nM) | Reference |
| This compound | 10.19 - 13.5 | 23.14 | - | [1][2] |
| ONO-AE3-208 | - | 1.3 | - | [3] |
| BGC20-1531 | - | 11.7 (pKi 7.9) | - | [4] |
| Grapiprant (AAT-007) | 11.7 | - | - | [5] |
| L001 | 7.29 (CRE reporter), 1.47 (Calcium flux) | - | Monkey: 5.24, Mouse: 3.20, Rat: 14.25 | [6] |
| Compound 36 | 4.3 | 65.9 | - | [2] |
Table 2: Selectivity Profile of EP4 Receptor Antagonists
| Compound | EP1 (IC50/Ki in nM) | EP2 (IC50/Ki in nM) | EP3 (IC50/Ki in nM) | Reference |
| This compound | >10,000 | 928.2 | >10,000 | [2] |
| ONO-AE3-208 | >10,000 | >10,000 | 30 | [3] |
| BGC20-1531 | >10,000 | >10,000 | >10,000 | [4] |
| L001 | >10,000 | >10,000 | >10,000 | [6] |
| Compound 36 | >10,000 | >10,000 | >10,000 | [2] |
In Vivo Efficacy in a Syngeneic Tumor Model
The CT26 colon carcinoma model in BALB/c mice is a widely used preclinical model to evaluate the efficacy of immuno-oncology agents. The following table summarizes the available in vivo data for some of the EP4 antagonists in this model.
Table 3: In Vivo Antitumor Efficacy in the CT26 Colon Cancer Model
| Compound | Dosing Regimen | Outcome | Reference |
| This compound | Oral, daily | Showed antitumor efficacy and prolonged survival. | [7] |
| Compound 36 | Oral, daily | Demonstrated better antitumor efficacy at different doses compared to this compound. | [7] |
| AAT-008 | Oral, daily | Enhanced radiosensitivity of colon cancer cells. | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of EP4 receptor antagonists and the experimental approaches used to characterize them, the following diagrams illustrate the key signaling pathways and a general workflow for in vitro and in vivo evaluation.
Caption: EP4 Receptor Signaling Pathways.
Caption: Experimental Workflow for EP4 Antagonists.
Experimental Protocols
Radioligand Binding Assay for EP4 Receptor (Determination of Ki)
This protocol is a generalized procedure for determining the binding affinity of a compound to the EP4 receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human EP4 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
For non-specific binding, add a high concentration of unlabeled PGE2.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for EP4 Receptor Antagonists (Determination of IC50)
This protocol outlines a common method for assessing the functional antagonism of the EP4 receptor.
-
Cell Culture and Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing the human EP4 receptor.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with increasing concentrations of the EP4 antagonist (e.g., this compound) for a defined period (e.g., 30 minutes) at 37°C.
-
-
Receptor Stimulation:
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration to elicit a robust cAMP response) for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the PGE2-induced cAMP production.
-
In Vivo CT26 Colon Cancer Model
This protocol describes a general procedure for evaluating the in vivo efficacy of EP4 receptor antagonists.
-
Animal Model:
-
Use female BALB/c mice, typically 6-8 weeks old.
-
Acclimatize the mice for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Culture CT26 colon carcinoma cells.
-
Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the EP4 antagonist (e.g., this compound) or vehicle control orally, once or twice daily, at the desired dose(s).
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic and Immune Analysis (Optional):
-
Collect tumors and spleens for immunophenotyping by flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Analyze tumor lysates for changes in downstream signaling molecules or gene expression.
-
Conclusion
This compound demonstrates potent and selective antagonism of the EP4 receptor, with promising anti-tumor activity in preclinical models. When compared to other EP4 antagonists, this compound shows comparable in vitro potency to several compounds, though some newer agents like L001 and Compound 36 appear to have enhanced activity in specific assays. The in vivo data, although limited in direct comparisons, suggests that targeting the EP4 receptor is a viable strategy for cancer therapy. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this compound and other emerging EP4 receptor antagonists. Further head-to-head in vivo studies and comprehensive pharmacokinetic and pharmacodynamic profiling will be crucial in determining the clinical potential of these promising therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
Synergistic Remodeling of the Tumor Microenvironment by E7046 and E7777: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-tumor effects of E7046, a selective EP4 receptor antagonist, and E7777, an IL-2-diphtheria toxin fusion protein. By objectively comparing their individual and combined activities, supported by preclinical experimental data, this document aims to elucidate the potential of this combination therapy in cancer immunotherapy.
Abstract
The combination of this compound and E7777 represents a novel immunotherapeutic strategy that targets two critical immunosuppressive pathways within the tumor microenvironment (TME). This compound, by inhibiting the prostaglandin E2 (PGE2) receptor EP4, counteracts myeloid-derived suppressor cell (MDSC) and M2 macrophage-mediated immunosuppression. E7777, a recombinant fusion protein, selectively depletes regulatory T cells (Tregs) by targeting the IL-2 receptor. Preclinical studies demonstrate that the co-administration of this compound and E7777 leads to a potent synergistic anti-tumor response, transforming an immunologically "cold" tumor into a "hot" one, thereby enhancing cytotoxic T lymphocyte (CTL) activity and promoting durable tumor rejection.
Mechanisms of Action
This compound: Re-educating the Myeloid Compartment
This compound is an orally bioavailable small molecule that selectively antagonizes the EP4 receptor.[1] In the TME, tumor-derived PGE2 binds to EP4 on myeloid cells, promoting their differentiation into immunosuppressive MDSCs and M2-like tumor-associated macrophages (TAMs).[1][2] These cells inhibit T cell function and contribute to an immunosuppressive milieu. This compound blocks this signaling, leading to:
-
Inhibition of MDSC and M2 Macrophage Differentiation: this compound reverses the PGE2-mediated skewing of myeloid differentiation, favoring the development of immunostimulatory M1-like macrophages and dendritic cells (DCs).[1][2]
-
Enhanced Antigen Presentation: By promoting DC differentiation, this compound enhances antigen presentation to T cells.
-
Increased T Cell Infiltration: this compound treatment has been shown to increase the frequency of CD8+ T cells within the tumor.[1]
E7777: Targeted Depletion of Regulatory T Cells
E7777 is a recombinant fusion protein composed of the catalytic and translocation domains of diphtheria toxin fused to human interleukin-2 (IL-2).[2] It selectively targets cells expressing the high-affinity IL-2 receptor (CD25), which is highly expressed on Tregs.[2] The mechanism involves:
-
Binding and Internalization: The IL-2 component of E7777 binds to CD25 on Tregs, leading to receptor-mediated endocytosis.[2]
-
Inhibition of Protein Synthesis: Once inside the cell, the diphtheria toxin fragment is released and inhibits protein synthesis by ADP-ribosylating elongation factor 2 (eEF2), leading to apoptosis.[2]
Synergistic Anti-Tumor Efficacy: Preclinical Data
A pivotal preclinical study investigated the combined efficacy of this compound and E7777 in a CT26 colon carcinoma mouse model. The results demonstrated a significant synergistic effect on tumor growth inhibition and survival.
Table 1: Tumor Growth Inhibition in CT26 Colon Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | ~1800 | - |
| This compound (150 mg/kg, daily) | ~1200 | ~33% |
| E7777 (0.1 mg/kg, days 14, 15, 18, 19) | ~1000 | ~44% |
| This compound + E7777 | ~200 | ~89% |
Data extrapolated from graphical representations in the key synergy study.
Table 2: Survival Analysis in CT26 Colon Carcinoma Model
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | 25 | - |
| This compound | 30 | 20% |
| E7777 | 35 | 40% |
| This compound + E7777 | >60 | >140% |
Data extrapolated from graphical representations in the key synergy study.
Impact on the Tumor Microenvironment
The synergistic anti-tumor activity of the this compound and E7777 combination is attributed to a profound remodeling of the TME, shifting it from an immunosuppressive to an immunostimulatory state.
Table 3: Changes in Immune Cell Populations in the TME
| Immune Cell Population | This compound | E7777 | This compound + E7777 |
| Regulatory T cells (Tregs) (% of CD4+) | No significant change | ↓↓↓ | ↓↓↓↓ |
| CD8+ T cells (% of CD45+) | ↑ | ↑↑ | ↑↑↑↑ |
| Granzyme B+ CD8+ T cells (% of CD8+) | ↑ | ↑↑ | ↑↑↑↑ |
| M1-like Macrophages (MHCII+ / CD206-) | ↑↑ | ↑ | ↑↑↑↑ |
| M2-like Macrophages (MHCII- / CD206+) | ↓↓ | ↓ | ↓↓↓↓ |
Qualitative representation of changes observed in the key synergy study. Arrow magnitude indicates the degree of change.
Experimental Protocols
In Vivo Tumor Model
-
Cell Line: CT26 murine colon carcinoma cells were used.
-
Animals: Female BALB/c mice, aged 6-8 weeks.
-
Tumor Implantation: 5 x 10^5 CT26 cells were injected subcutaneously into the right flank of the mice.
-
Treatment Administration:
-
This compound was administered orally, once daily, at a dose of 150 mg/kg, starting from day 7 post-tumor implantation.
-
E7777 was administered intraperitoneally at a dose of 0.1 mg/kg on days 14, 15, 18, and 19 post-tumor implantation.
-
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Survival Analysis: Mice were monitored daily, and survival was recorded.
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
-
Tumor Digestion: Tumors were harvested, minced, and digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.
-
Staining: Cells were stained with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, MHCII, CD206) and intracellular markers (e.g., Granzyme B).
-
Data Acquisition and Analysis: Data was acquired on a flow cytometer and analyzed using appropriate software to quantify different immune cell populations.
Visualizing the Synergistic Mechanism and Experimental Workflow
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound and E7777 in the tumor microenvironment.
Experimental Workflow Diagram
Caption: Workflow of the preclinical study evaluating this compound and E7777 synergy.
Conclusion
The combination of this compound and E7777 demonstrates a powerful synergistic anti-tumor effect in preclinical models. By simultaneously targeting two key pillars of immunosuppression in the TME – the myeloid compartment and regulatory T cells – this combination therapy effectively reprograms the tumor immune landscape to favor a robust and durable anti-tumor response. These findings provide a strong rationale for the clinical development of this combination for the treatment of solid tumors. Further investigation is warranted to explore optimal dosing and scheduling in clinical settings and to identify predictive biomarkers for patient selection.
References
- 1. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 2. EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
E7046: A Comparative Guide to its Anti-Tumor Activity in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and objective comparison of the anti-tumor activity of E7046, a selective prostaglandin E2 (PGE2) receptor type 4 (EP4) antagonist. By inhibiting the immunosuppressive effects of PGE2 within the tumor microenvironment, this compound represents a promising immunomodulatory agent in oncology. This document summarizes key preclinical and clinical findings, compares its efficacy with alternative therapies, and provides detailed experimental methodologies to support further research and development.
Mechanism of Action: Re-educating the Tumor Microenvironment
This compound exerts its anti-tumor effects not by directly targeting cancer cells, but by modulating the immune landscape of the tumor microenvironment (TME). Prostaglandin E2 (PGE2), often overproduced in various cancers, signals through its EP4 receptor on immune cells, promoting an immunosuppressive milieu. This leads to the differentiation of myeloid cells into pro-tumorigenic subtypes like M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). These cells, in turn, suppress the activity of cytotoxic CD8+ T cells, which are crucial for anti-tumor immunity.
This compound selectively blocks the EP4 receptor, thereby inhibiting the downstream signaling cascade that leads to immune suppression. This blockade has been shown to:
-
Inhibit the differentiation of monocytes into immunosuppressive M2 macrophages and MDSCs.
-
Promote the differentiation of monocytes into antigen-presenting cells.
-
Facilitate the infiltration and activation of cytotoxic CD8+ T cells within the tumor.
This shift from an immunosuppressive to an immune-active TME underlies the anti-tumor activity of this compound.
Preclinical Anti-Tumor Activity of this compound
This compound has demonstrated significant anti-tumor activity in a variety of preclinical syngeneic mouse cancer models, both as a monotherapy and in combination with other immunotherapies.
Monotherapy
Daily oral administration of this compound has been shown to slow the growth of established subcutaneous tumors and delay tumor recurrence after surgical resection.[1] Efficacy has been observed in models of fibrosarcoma (SaI/N), pancreatic cancer (PAN02), colon cancer (CT26), and breast cancer (EMT6 and 4T1).[2]
| Cancer Type | Mouse Model | This compound Monotherapy Efficacy |
| Colon Cancer | CT26 | Significant tumor growth inhibition. |
| Breast Cancer | 4T1 | Modest tumor growth inhibition. |
| Pancreatic Cancer | PAN02 | Tumor growth inhibition. |
| Fibrosarcoma | SaI/N | Tumor growth inhibition. |
Table 1: Summary of this compound Monotherapy Activity in Preclinical Models.
Combination Therapy
The immunomodulatory mechanism of this compound makes it a prime candidate for combination with other cancer therapies, particularly immune checkpoint inhibitors.
-
With Anti-PD-1: In the CT26 colon cancer model, the combination of this compound and an anti-PD-1 antibody resulted in pronounced tumor growth inhibition, with 40% of mice becoming tumor-free.[3]
-
With Anti-CTLA-4: In the poorly immunogenic 4T1 breast cancer model, combining this compound with an anti-CTLA-4 antibody led to nearly complete tumor growth inhibition.[3] This combination also resulted in 12.5% of mice being tumor-free.[2][4]
-
With E7777 (IL-2-Diphtheria Toxin Fusion Protein): In the CT26 model, combining this compound with E7777, which targets regulatory T cells (Tregs), resulted in markedly improved anti-tumor activity, with up to 20% of animals becoming tumor-free.[3]
| Cancer Type | Mouse Model | Combination Agent | Combination Therapy Efficacy |
| Colon Cancer | CT26 | Anti-PD-1 | Pronounced tumor growth inhibition; 40% of mice tumor-free.[3] |
| Breast Cancer | 4T1 | Anti-CTLA-4 | Nearly complete tumor growth inhibition; 12.5% of mice tumor-free.[2][3][4] |
| Colon Cancer | CT26 | E7777 (anti-Treg) | Markedly improved anti-tumor activity; up to 20% of mice tumor-free.[3] |
Table 2: Summary of this compound Combination Therapy Activity in Preclinical Models.
Comparison with Other Therapeutic Agents
This compound vs. Celecoxib (COX-2 Inhibitor)
In a preclinical model of APC-mutated colon cancer (APCMin/+ mice), this compound was shown to be superior to the COX-2 inhibitor celecoxib.[1] this compound significantly reduced the combined colon polyp area and the size of individual polyps to a greater extent than a comparable dose of celecoxib.[1] Both agents reduced tumor cell proliferation, with a greater effect observed for this compound.[1]
| Parameter | This compound | Celecoxib |
| Colon Polyp Area | Significant reduction | Reduction |
| Individual Polyp Size | Significant reduction | Reduction |
| Tumor Cell Proliferation | Significant reduction | Reduction |
Table 3: Preclinical Comparison of this compound and Celecoxib in an APCMin/+ Mouse Model of Colon Cancer.
This compound vs. Other EP4 Antagonists
A study comparing this compound to a novel EP4 antagonist, L001, in a pancreatic cancer model (Pan02) found that both agents reduced liver metastases.[5] In this specific study, L001 was reported to have a more potent antagonistic effect on the EP4 receptor in vitro.[5]
| Agent | Efficacy in Pancreatic Cancer Model (Pan02) |
| This compound | 76.42% reduction in liver metastases.[5] |
| L001 | 85.14% reduction in liver metastases.[5] |
Table 4: Preclinical Comparison of this compound and L001 in a Pancreatic Cancer Metastasis Model.
Clinical Validation: The First-in-Human Phase I Study (NCT02540291)
A Phase I, open-label, multicenter study of this compound was conducted in 30 patients with advanced solid tumors, including colorectal, pancreatic, and head and neck cancers, which are known to have high levels of myeloid cell infiltration.[4][6][7]
Study Design and Results
-
Dosing: this compound was administered orally once daily in escalating dose cohorts of 125, 250, 500, and 750 mg.[4]
-
Safety and Tolerability: The treatment was generally well-tolerated, and a maximum tolerated dose (MTD) was not reached.[4][6][7] The most common adverse events were fatigue (37%), diarrhea (33%), and nausea (30%).[8]
-
Pharmacokinetics: this compound had an elimination half-life of approximately 12 hours, supporting once-daily dosing.[4][6][7]
-
Pharmacodynamics: Treatment with this compound led to a significant increase in CD3+ and CD8+ T-cell infiltration in tumors and an increase in the T-cell-recruiting chemokine CXCL10 in the blood.[8]
-
Clinical Activity:
-
No objective responses (complete or partial response) were observed.
-
The best response was stable disease (SD) , which was achieved in 23% of patients (7 out of 30) .[4][6][7]
-
Of the patients with stable disease, over half (4 out of 7) had a treatment duration of 18 weeks or more.[4][6][7]
-
Three patients (20% of those evaluable) achieved a metabolic response as measured by FDG-PET.[4][7]
-
| Endpoint | Result |
| Maximum Tolerated Dose (MTD) | Not reached.[4][6][7] |
| Best Overall Response | Stable Disease (SD) in 23% of patients.[4][6][7] |
| Durable Stable Disease (≥18 weeks) | Observed in over half of patients with SD.[4][6][7] |
| Metabolic Response (FDG-PET) | 20% of evaluable patients.[4][7] |
| Progression-Free Survival (PFS) | Not reported as a primary endpoint; individual patient data not available. |
| Overall Survival (OS) | Not reported as a primary endpoint; individual patient data not available. |
Table 5: Summary of Clinical Activity of this compound from the Phase I Study (NCT02540291).
Experimental Protocols
Preclinical In Vivo Tumor Models
References
- 1. Progression-free Survival After Second Line of Therapy for Metastatic Clear Cell Renal Cell Carcinoma in Patients Treated with First-line Immunotherapy Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of the anti-inflammatory drug celecoxib on cell death signaling in human colon cancer [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. pubcompare.ai [pubcompare.ai]
E7046: A Paradigm Shift in Cancer Therapy? Preclinical Data Reveal Synergistic Anti-Tumor Effects in Combination Regimens
For Immediate Release
New preclinical research highlights the potent anti-tumor activity of E7046, a selective EP4 receptor antagonist, both as a monotherapy and, most notably, in combination with immune checkpoint inhibitors. The findings, detailed in studies with syngeneic mouse models of colon and breast cancer, demonstrate that this compound can significantly inhibit tumor growth and reshape the tumor microenvironment, paving the way for enhanced efficacy of immunotherapies.
This compound operates by blocking the prostaglandin E2 (PGE2) receptor EP4, a key player in creating an immunosuppressive tumor microenvironment. By inhibiting this pathway, this compound reverses PGE2-mediated immunosuppression and facilitates the activation of cytotoxic T-lymphocytes, the frontline soldiers of the immune system in the fight against cancer.
Monotherapy: A Solid Foundation of Anti-Tumor Activity
In preclinical syngeneic tumor models, this compound monotherapy has demonstrated a consistent ability to slow the progression of established tumors. In a CT-26 colon carcinoma model, treatment with this compound alone resulted in significant tumor growth inhibition. Similar effects were observed in other models, including the 4T1 breast cancer model, underscoring the broad potential of this therapeutic agent.
Combination Therapy: Unlocking Synergistic Potential
The true power of this compound is unleashed when combined with immune checkpoint inhibitors. In the CT26 colon cancer model, the combination of this compound with an anti-PD-1 antibody led to a pronounced inhibition of tumor growth, with 40% of the mice becoming tumor-free.[1] This marks a significant improvement over either agent used alone, where complete responses were only occasionally observed.
Similarly, in the poorly immunogenic 4T1 breast cancer model, combining this compound with an anti-CTLA-4 antibody resulted in a near-complete inhibition of tumor growth.[1] This synergistic effect is attributed to the creation of a more favorable anti-tumor immune response within the tumor microenvironment, characterized by a robust accumulation and activation of CD8+ cytotoxic T-cells and an improved ratio of activated cytotoxic T-cells to immunosuppressive regulatory T-cells (Tregs).[1]
Quantitative Analysis of Anti-Tumor Efficacy
The following tables summarize the key quantitative data from the preclinical studies, comparing the efficacy of this compound as a monotherapy versus its use in combination with checkpoint inhibitors.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) Rate (%) |
| CT26 Colon Carcinoma | This compound Monotherapy | Data not specified | Occasional |
| Anti-PD-1 Monotherapy | Data not specified | Occasional | |
| This compound + Anti-PD-1 | Pronounced | 40% | |
| 4T1 Breast Carcinoma | This compound Monotherapy | Modest | Data not specified |
| Anti-CTLA-4 Monotherapy | Modest | Data not specified | |
| This compound + Anti-CTLA-4 | Nearly Complete | Data not specified |
Table 2: Immunomodulatory Effects in the Tumor Microenvironment
| Tumor Model | Treatment Group | Key Immunological Change |
| CT26 & 4T1 | This compound + Checkpoint Inhibitor | Robust accumulation and activation of CD8+ cytotoxic T-cells |
| Significantly improved ratio of activated GZMB+CD8+ CTLs vs. CD4+CD25+Foxp3+ Tregs |
Understanding the Mechanism of Action
The synergistic effect of this compound in combination therapy is rooted in its ability to modulate the tumor microenvironment. Prostaglandin E2, often abundant in tumors, promotes the differentiation of myeloid cells into immunosuppressive phenotypes like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). This compound, by blocking the EP4 receptor, inhibits this process.
Experimental Protocols
The preclinical findings are based on rigorous in vivo studies using established syngeneic mouse tumor models.
In Vivo Tumor Models
-
Cell Lines: CT26 (colon carcinoma) and 4T1 (breast carcinoma) cell lines were used.
-
Animals: BALB/c mice were used for the CT26 and 4T1 models.
-
Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of the mice.
-
Treatment Administration:
-
This compound was administered orally.
-
Anti-PD-1 and anti-CTLA-4 antibodies were administered intraperitoneally.
-
Treatment was initiated when tumors reached a palpable size.
-
-
Monitoring: Tumor growth was monitored regularly by caliper measurements.
-
Immunophenotyping: Tumors and spleens were harvested at the end of the studies for flow cytometric analysis of immune cell populations.
Conclusion
The preclinical data strongly suggest that this compound, particularly in combination with immune checkpoint inhibitors, holds significant promise as a novel cancer immunotherapy. By targeting the immunosuppressive tumor microenvironment, this compound creates a more favorable landscape for the immune system to attack and eradicate cancer cells. These compelling results warrant further investigation in clinical settings to translate these preclinical successes into tangible benefits for patients.
References
A Comparative Analysis of E7046 and COX-2 Inhibitors on Tumor Growth: A Guide for Researchers
In the landscape of oncology drug development, particularly in the realm of immuno-oncology, the tumor microenvironment (TME) has emerged as a critical target. Prostaglandin E2 (PGE2) is a key lipid mediator within the TME that plays a significant role in promoting tumor growth and suppressing anti-tumor immunity. This guide provides a comparative analysis of two therapeutic strategies that target the PGE2 pathway: E7046, a selective EP4 receptor antagonist, and cyclooxygenase-2 (COX-2) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Executive Summary
This compound and COX-2 inhibitors both disrupt the pro-tumorigenic effects of PGE2, but through distinct mechanisms. COX-2 inhibitors, such as celecoxib, block the synthesis of PGE2 by inhibiting the COX-2 enzyme. In contrast, this compound acts downstream by selectively antagonizing the EP4 receptor, one of the four receptors for PGE2. This difference in mechanism may lead to differential efficacy and safety profiles. Preclinical evidence, primarily from a study in the APCMin/+ mouse model of intestinal polyposis, suggests that this compound may offer superior anti-tumor activity compared to the COX-2 inhibitor celecoxib in reducing polyp size and proliferation. However, a full peer-reviewed publication with detailed quantitative data from this direct comparative study is not yet available. This guide, therefore, presents a qualitative comparison from the available abstract, supplemented by quantitative data from non-comparative preclinical studies for both this compound and various COX-2 inhibitors.
Data Presentation: A Comparative Overview
Due to the limited availability of direct head-to-head quantitative data, the following tables summarize the anti-tumor efficacy of this compound and COX-2 inhibitors from separate preclinical studies. This allows for an indirect comparison of their performance in relevant cancer models.
Table 1: Preclinical Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Strain | This compound Dose | Route of Administration | Tumor Growth Inhibition | Key Findings |
| Colon Adenoma (APCMin/+) | C57BL/6 | Not Specified | Oral | Superior to celecoxib in reducing polyp size and area | Greater reduction in Cyclin D1 staining compared to celecoxib |
| CT26 Colon Carcinoma | BALB/c | 100 mg/kg, daily | Oral | Significant | Combination with anti-PD-1 led to 40% of mice being tumor-free[1] |
| 4T1 Breast Cancer | BALB/c | Not Specified | Not Specified | Significant | Combination with anti-CTLA-4 resulted in nearly complete tumor growth inhibition |
| PAN02 Pancreatic Cancer | C57BL/6 | 150 mg/kg, daily | Oral | Significant | Monotherapy showed anti-tumor activity |
| SaI/N Fibrosarcoma | A/J | 150 mg/kg, daily | Oral | Significant | Efficacy is dependent on CD8+ T cells and myeloid cells |
Table 2: Preclinical Anti-Tumor Efficacy of COX-2 Inhibitors (Celecoxib)
| Cancer Model | Animal Strain | Celecoxib Dose | Route of Administration | Tumor Growth Inhibition | Key Findings |
| Colon Adenoma (APCMin/+) | C57BL/6 | Not Specified | Oral | Significant reduction in polyp number and size | Less effective than this compound in reducing polyp size and proliferation[2] |
| HT-29 Colon Cancer Xenograft | Nude Mice | 10-50 mg/kg, daily | Oral | Dose-dependent | Combination with CPT-11 inhibited tumor growth by ~92% |
| HCA-7 Colon Cancer Xenograft | Nude Mice | Not Specified | Not Specified | 85-90% | No effect on COX-2 negative HCT-116 cells |
| Lewis Lung Carcinoma | C57BL/6 | Not Specified | Not Specified | Significant | Reduced tumor growth and vascular density |
| A549 Lung Carcinoma Bone Metastasis | SCID Mice | 30 mg/kg, daily | Subcutaneous | Significant | Reduced microvessel density and increased apoptosis |
Signaling Pathways: this compound vs. COX-2 Inhibitors
The differential mechanisms of action of this compound and COX-2 inhibitors are best understood by examining their points of intervention in the PGE2 signaling pathway.
COX-2-Mediated Prostaglandin E2 Synthesis and Action
COX-2 is an inducible enzyme that is often overexpressed in tumors. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to PGE2 by prostaglandin E synthase (PGES). PGE2 can then bind to its four G-protein coupled receptors (EP1-4) on cancer cells and various immune cells within the TME, promoting tumorigenesis.
Caption: COX-2 pathway leading to PGE2 production and its pro-tumorigenic effects.
This compound-Mediated Blockade of the EP4 Receptor Signaling
This compound specifically targets the EP4 receptor. Upon PGE2 binding, EP4 primarily couples to Gαs to activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP activates protein kinase A (PKA), which in turn can activate various downstream transcription factors, such as CREB, promoting gene expression involved in cell proliferation, survival, and inflammation. EP4 can also signal through Gαi and β-arrestin pathways, contributing to PI3K/Akt activation. By blocking this receptor, this compound prevents these downstream signaling events.
References
Evaluating E7046's Efficacy in Checkpoint Inhibitor-Resistant Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, the challenge of overcoming resistance to immune checkpoint inhibitors (ICIs) is a critical frontier in oncology. While ICIs like anti-PD-1 and anti-CTLA-4 have revolutionized cancer treatment, a significant portion of patients do not respond, or their tumors develop resistance.[1][2][3] This resistance is often linked to an immunosuppressive tumor microenvironment (TME), rich in myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs), which prevent the infiltration and function of cytotoxic T lymphocytes.
This guide provides an objective comparison of E7046, a novel immunomodulatory agent, against other emerging strategies designed to revert ICI resistance. We will delve into its mechanism of action, present supporting experimental data, and provide detailed protocols for key experiments.
This compound: Targeting the Immunosuppressive Myeloid Compartment
This compound is a first-in-class, orally bioavailable, and selective small-molecule antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[4][5] Prostaglandin E2 is a powerful immunosuppressive mediator often found in the TME.[6] By binding to the EP4 receptor on immune cells, PGE2 promotes the differentiation of immunosuppressive myeloid cells and hampers the anti-tumor functions of T cells.[7]
This compound's mechanism is centered on disrupting this axis. By blocking the PGE2-EP4 signal, it aims to reprogram the TME from an immunosuppressive to an immune-active state. This involves:
-
Inhibiting the differentiation of monocytes into immunosuppressive M2 macrophages and MDSCs.[5]
-
Promoting the development of antigen-presenting cells like dendritic cells (DCs).[6]
-
Enhancing the infiltration and activity of cytotoxic CD8+ T cells within the tumor.[5][6]
This approach does not directly target cancer cells but instead modulates the immune contexture of the tumor, making it more susceptible to immune attack, particularly in combination with checkpoint inhibitors.[6][8]
Efficacy of this compound: Preclinical and Clinical Evidence
Experimental data from both preclinical models and early human trials provide insight into the potential of this compound.
Preclinical Synergy with Checkpoint Inhibitors
In syngeneic mouse models, this compound has demonstrated significant anti-tumor activity, which was found to be dependent on both myeloid and CD8+ T cells.[6] Notably, its efficacy is substantially enhanced when combined with checkpoint inhibitors.
-
Combination with anti-PD-1: In a CT26 colon cancer model, the combination of this compound and an anti-PD-1 antibody resulted in a significantly higher number of tumor-free animals compared to either agent alone.[7]
-
Combination with anti-CTLA-4: In the 4T1 breast cancer model, combining this compound with an anti-CTLA-4 antibody was more effective at suppressing tumor growth and led to more tumor rejections than monotherapy.[6][7][9] This was associated with a marked increase in granzyme B-positive CD8+ T cells in the tumor.[7]
These findings suggest that by remodeling the myeloid landscape, this compound can sensitize tumors to the action of T-cell-directed checkpoint blockade.
Phase I Clinical Trial Findings
A first-in-human, open-label Phase I study (NCT02540291) evaluated this compound monotherapy in 30 patients with advanced solid tumors known for high myeloid infiltration.[4][5] The primary goals were to assess safety, tolerability, and the recommended Phase 2 dose.
While no objective responses (partial or complete) were observed with this compound as a single agent, the trial demonstrated manageable tolerability and preliminary signs of anti-tumor activity.[4][8]
| Metric | Result | Citation |
| Patients Enrolled | 30 | [4] |
| Dose-Limiting Toxicities | None observed; Maximum Tolerated Dose not reached | [4][5] |
| Common Adverse Events | Fatigue (37%), Diarrhea (33%), Nausea (30%) | |
| Best Overall Response | Stable Disease: 23% (7 of 30 patients) | [4][5][8] |
| Durable Stable Disease | 4 of 7 patients with stable disease had a treatment duration of ≥18 weeks | [4][5] |
| Metabolic Response (PET) | 20% (3 of 15 evaluable patients) achieved a partial metabolic response | [4][5] |
| Immunomodulatory Effects | Increased tumor infiltration of CD3+ and CD8+ T cells |
A summary of key findings from the first-in-human Phase I study of this compound.
The study concluded that this compound demonstrated immunomodulatory effects and proposed doses of 250 mg and 500 mg for further development in combination settings.[4][5]
Comparative Landscape: Alternative Strategies for ICI Resistance
This compound represents a myeloid-reprogramming strategy to overcome ICI resistance. It is crucial to evaluate this approach in the context of other emerging therapeutic modalities targeting different resistance mechanisms.
| Strategy | Mechanism of Action | Example Agent(s) | Key Experimental Finding | Citation |
| Myeloid Reprogramming (EP4 Antagonism) | Blocks PGE2-EP4 signaling, shifting myeloid cells from an immunosuppressive to an immunostimulatory phenotype, enhancing T-cell infiltration. | This compound | Combination with anti-CTLA-4 led to tumor rejection and increased intratumoral CTLs in preclinical models.[7] | [6][7] |
| Targeting Wnt/β-catenin Signaling | Inhibition of Wnt signaling reprograms the tumor microenvironment, reducing gMDSCs and increasing activated dendritic and CD8+ T cells. | WNT974 (Porcupine Inhibitor) | Combination with anti-PD1 impressively increased median survival in a murine glioma model (59 days vs. 25 days for control). | [10] |
| Targeting Telomeres | A telomere-targeting agent induces damage that activates cGAS/STING innate immunity, followed by checkpoint inhibition to boost the adaptive response. | Ateganosine (THIO) | A patient in a Phase 2 trial for advanced NSCLC showed survival of 30 months after progressing on prior ICIs. | [11] |
| Innate Immune Adjuvants | Non-tumor-targeted mRNA vaccines induce a systemic type I interferon response, activating APCs and turning "cold" tumors "hot." | SARS-CoV-2 mRNA vaccines | Combination with anti-PD-1 produced synergistic tumor regression in multiple mouse models. | [12] |
| Epigenetic Modulation | EZH2 inhibitors make tumor cells more "visible" to the immune system and reduce immunosuppressive regulatory T-cells. | Tazemetostat, Valemetostat | Pretreatment with an EZH2 inhibitor greatly improved CAR-T cell efficacy in a mouse lymphoma model, with 100% survival. | [13] |
A comparison of different mechanistic approaches to overcoming checkpoint inhibitor resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the protocols used in key this compound studies.
Protocol: First-in-Human Phase I Study (NCT02540291)
-
Study Design: An open-label, multicenter, dose-escalation Phase I study.[5]
-
Patient Population: 30 patients with advanced solid malignancies, particularly types known to have high levels of myeloid infiltrates.[4][5]
-
Treatment Regimen: this compound administered orally once daily in continuous 21-day cycles.[5] Sequential dose-escalation cohorts were enrolled at 125 mg, 250 mg, 500 mg, and 750 mg, with at least six patients per cohort.[4][5]
-
Assessments:
-
Safety & Tolerability: Monitored for adverse events and dose-limiting toxicities.
-
Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of this compound.[4]
-
Tumor Assessment: Performed every 6 weeks using imaging.[4][5] Metabolic activity was measured via 18FDG-PET/CT scans at baseline, week 6, and week 12 where applicable.[5]
-
Pharmacodynamics: Paired tumor biopsies and blood samples were collected before and during treatment to analyze changes in gene expression and immune cell populations.[4][5]
-
Protocol: Preclinical Syngeneic Mouse Model Experiment
-
Animal Model: BALB/c mice were used for the CT26 (colon carcinoma) or 4T1 (breast carcinoma) syngeneic tumor models.[7]
-
Tumor Implantation: Tumor cells were injected subcutaneously into the flanks of the mice.
-
Treatment Groups: Mice were randomized into four groups: (1) Vehicle control, (2) this compound alone, (3) Checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) alone, (4) this compound plus checkpoint inhibitor.
-
Drug Administration: this compound was administered daily by oral gavage.[7] Checkpoint inhibitor antibodies were administered intraperitoneally on a specified schedule.
-
Efficacy Endpoints:
-
Tumor volume was measured regularly.
-
Overall survival and the number of tumor-free mice were recorded.
-
-
Immunophenotyping: At the end of the study, tumors were excised, digested into single-cell suspensions, and analyzed by flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, MDSCs, macrophages).[6]
Visualizing the Mechanisms
To better understand the complex interactions, the following diagrams illustrate the key pathways and workflows.
This compound blocks the PGE2-EP4 pathway, preventing myeloid immunosuppression.
Workflow for a preclinical this compound combination therapy study.
Comparing strategies to overcome checkpoint inhibitor resistance.
References
- 1. Improving Immunotherapy Responses by Approaching on Two Fronts < Yale School of Medicine [medicine.yale.edu]
- 2. oncodaily.com [oncodaily.com]
- 3. youtube.com [youtube.com]
- 4. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of immunomodulatory this compound, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP4 Antagonism by this compound diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. oncodaily.com [oncodaily.com]
- 13. Anticancer Drugs Could Make Immunotherapies More Effective | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
Safety Operating Guide
Proper Disposal Procedures for E7046: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal instructions for E7046 was found in the public domain. The following procedures are based on general best practices for the disposal of hazardous and antineoplastic drugs in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
This compound is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4), with potential immunomodulating and antineoplastic activities[1]. Due to its potential cytotoxic and antineoplastic properties, this compound and all materials contaminated with it must be handled and disposed of as hazardous chemical waste[2][3][4].
Key Chemical and Safety Data
The following table summarizes the available information for this compound.
| Property | Value | Source |
| IUPAC Name | 4-[(1S)-1-[[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]carbonyl]amino]ethyl]-benzoic acid | [5] |
| Synonyms | E-7046, Palupiprant, AN0025 | [1][6] |
| Molecular Formula | C22H18F5N3O4 | [5] |
| Molecular Weight | 483.39 g/mol | [5] |
| Form | Off-white solid | [5] |
| Solubility | Soluble in DMSO | [5][6] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep dry and in the dark. | [5] |
Experimental Protocols for Disposal
The proper disposal of this compound involves segregating waste into different streams based on the level and nature of contamination.
Unused or Expired this compound (Bulk Waste)
This category includes the pure compound, whether expired or no longer needed.
Methodology:
-
Do not dispose of solid this compound in the regular trash or down the drain. [4]
-
Keep the compound in its original container if possible.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly sealed container.
-
Label the container clearly as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and the date.
-
Store the container in a designated satellite accumulation area (SAA) for hazardous waste.[7] This area should be secure and separate from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS department.
Liquid Waste Containing this compound
This includes solutions used in experiments, such as stock solutions in DMSO, and the first rinse of emptied containers.
Methodology:
-
Do not dispose of liquid waste containing this compound down the sanitary sewer. [4][8]
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container that is chemically compatible with the solvents used (e.g., a glass or polyethylene container for DMSO solutions).
-
Keep the waste container securely closed except when adding waste.[8]
-
Label the container as "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound, DMSO").
-
Store the liquid waste container in secondary containment to prevent spills.
-
Once the container is full, arrange for disposal through your institution's EHS department.
Contaminated Solid Waste (Trace Waste)
This category includes personal protective equipment (PPE), disposable labware, and other materials with trace amounts of this compound.
Methodology:
-
Segregate trace-contaminated waste from regular trash.
-
Items considered "trace" waste may include:
-
Gloves, lab coats, and bench paper.
-
Pipette tips, serological pipettes, and culture flasks.
-
Empty vials and syringes (less than 3% of the original content remaining).[9]
-
-
Collect these materials in a designated "Chemotherapeutic Waste" or "Cytotoxic Waste" container.[4] These are often yellow or are specially marked plastic bags or containers.
-
Sharps, such as needles and scalpels, must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.[3][8]
-
Once full, seal the container and arrange for disposal through the appropriate regulated medical or chemical waste stream as directed by your EHS office.
Spill Cleanup Materials
Materials used to clean up spills of this compound (solid or liquid) are considered bulk hazardous waste.
Methodology:
-
Clean up spills immediately using a chemotherapy spill kit.[3]
-
Wear appropriate PPE, including double gloves, a gown, and eye protection, during cleanup.
-
Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) in a sealed bag or container.
-
Label the container as "Hazardous Waste" and describe the contents (e.g., "Spill cleanup materials with this compound").
-
Dispose of the container as bulk hazardous waste through your EHS department.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste streams.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. web.uri.edu [web.uri.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. This compound | CAS 1369489-71-3 | Sun-shinechem [sun-shinechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. danielshealth.com [danielshealth.com]
Navigating the Safe Handling of E7046: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the selective EP4 antagonist E7046, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting. While a complete Safety Data Sheet (SDS) is not publicly available, existing information indicates that this compound should be treated as a hazardous material.
Immediate Safety and Personal Protective Equipment (PPE)
Given the nature of this compound as a potent, biologically active compound for research use, stringent adherence to safety protocols is mandatory. The following personal protective equipment is essential when handling this compound to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles of the solid compound. |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents skin contact during weighing, transfer, and solution preparation. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or Higher | NIOSH-approved | Recommended when handling the solid powder outside of a chemical fume hood to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is a crystalline solid and should be stored at -20°C for long-term stability.[1]
-
Store in a clearly labeled, designated area away from incompatible materials.
2. Preparation of Solutions:
-
All handling of the solid compound, including weighing and initial solubilization, should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[1] It is sparingly soluble in aqueous buffers.[1]
-
When preparing stock solutions, add the solvent to the this compound powder slowly to avoid generating dust. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
3. Handling and Use:
-
Always wear the recommended PPE when handling this compound in solid or solution form.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the compound.[1]
-
Wash hands thoroughly after handling.[1]
4. Spill Management:
-
In case of a spill of the solid powder, gently cover the spill with absorbent paper to avoid raising dust. Moisten the absorbent paper with a suitable solvent (e.g., ethanol) and carefully wipe up the spill.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent paper, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol) three times. The rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. It is imperative to consult your institution's safety officer and review any available safety data sheets for the most comprehensive and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
